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  • Product: 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride
  • CAS: 1219982-48-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Mechanistic Behavior of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the selection and characterization of building blocks dictate the downstream pharmacokinetic and pharmacodynamic success of a drug candidate. 3-[(3-Bromophenoxy)methyl]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection and characterization of building blocks dictate the downstream pharmacokinetic and pharmacodynamic success of a drug candidate. 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile, small-molecule scaffold frequently utilized in the synthesis of CNS-active agents and kinase inhibitors.

As a Senior Application Scientist, I approach the characterization of this scaffold not merely as a list of static properties, but as a dynamic system. The interplay between its basic pyrrolidine core, flexible ether linkage, and lipophilic halogenated aromatic ring creates a distinct physicochemical profile. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its behavior in biological systems, and the self-validating experimental protocols required for its accurate characterization.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical parameters is the first step in predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is summarized in Table 1[1].

Table 1: Physicochemical Properties Summary
ParameterValue / DescriptionMechanistic Implication
Chemical Name 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochlorideFormal IUPAC nomenclature.
CAS Number 1219982-48-5Unique chemical identifier[1].
Molecular Formula C₁₁H₁₅BrClNORepresents the hydrochloride salt form[1].
Molecular Weight 292.60 g/mol Optimal for small-molecule drug design (MW < 500)[1].
Rotatable Bonds 4Confers conformational flexibility for target binding[1].
H-Bond Donors 1 (Pyrrolidine NH)Limits desolvation penalty during membrane permeation.
H-Bond Acceptors 2 (Ether O, Pyrrolidine N)Facilitates interactions with target protein backbones.
Predicted pKa ~9.0 – 9.2Highly basic; predominantly ionized at physiological pH.
Predicted LogD₇.₄ ~1.5 – 2.5Moderate lipophilicity; ideal balance of solubility/permeability[2].

Mechanistic Insights into Physicochemical Behavior

To effectively utilize this scaffold, researchers must understand the causality behind its structural features. Experimental choices in drug design are directly informed by these mechanistic behaviors.

The Role of the 3-Bromo Substituent: Lipophilicity and Halogen Bonding

Organobromine compounds exhibit unique nonpolar characteristics due to the specific electronegativity difference between carbon and bromine[3]. The inclusion of the bromine atom at the meta (3-) position of the phenoxy ring serves two critical functions:

  • Modulation of Lipophilicity: Bromine is highly lipophilic. It drives the overall LogP of the molecule upward, ensuring that the scaffold can passively diffuse through lipid bilayers despite the presence of the polar ether and amine groups.

  • Halogen Bonding (σ-Hole Interactions): The electron density around the bromine atom is anisotropic. The equatorial region is electron-rich, while the distal pole (along the C-Br bond axis) features an electron-deficient region known as a "σ-hole"[3]. This allows the bromine to act as a highly directional electrophile, forming strong, specific halogen bonds with Lewis bases (e.g., carbonyl oxygens) in a target protein's binding pocket.

Ionization and the Hydrochloride Salt Form

The secondary amine of the pyrrolidine ring is highly basic (pKa ~9.0). Causally, this dictates that at a physiological pH of 7.4, the molecule exists predominantly (>95%) in its protonated, cationic state. While this cationic state ensures excellent kinetic solubility in the aqueous environment of the gastrointestinal tract, it introduces an energetic penalty for membrane permeation, as the hydration shell must be stripped before the molecule can partition into the lipophilic core of the lipid bilayer.

Furthermore, the compound is supplied as a hydrochloride salt . The free base of this secondary amine is prone to oxidation and is difficult to handle (often presenting as a viscous oil). The HCl salt form forces the compound into a stable, crystalline lattice. This drastically lowers the activation energy required for dissolution in aqueous assay buffers, ensuring reproducibility in high-throughput in vitro screening.

Analytical & Experimental Characterization Workflows

To trust the physicochemical data of a scaffold, the experimental protocols must be self-validating. Below are the rigorous, step-by-step methodologies used to empirically determine the pKa and LogD₇.₄ of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride.

Protocol: Potentiometric pKa Determination

Potentiometric titration is the gold standard for determining the pKa of ionizable compounds like pyrrolidines[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride in an aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[4].

  • Co-Solvent Addition (If Required): If the compound exhibits precipitation near its isoelectric point, titrations must be performed in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). The aqueous pKa is then extrapolated using the Yasuda-Shedlovsky method[4].

  • Acidification: Pre-acidify the sample to pH 2.0 using standardized 0.5 M HCl to ensure the pyrrolidine nitrogen is fully protonated[4].

  • Titration: Titrate the solution against standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C[4].

  • Self-Validation & Analysis: Run a blank titration (electrolyte only) to validate the electrode's Nernstian response. Calculate the pKa from the inflection point of the Bjerrum difference plot.

Protocol: Shake-Flask LogD₇.₄ Determination (LC-MS/MS)

The shake-flask method remains the most accurate procedure for measuring the distribution coefficient (LogD) of ionizable drugs[5].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours to ensure mutual equilibrium[6].

  • Sample Spiking: Spike 10 µL of a 10 mM DMSO stock of the compound into a vial containing a 2:1 (v/v) ratio of PBS to n-octanol[2].

  • Internal Standard Validation (Critical): Co-spike the mixture with reference compounds of known LogD (e.g., Tolbutamide, LogD ~2.0; Ketoconazole, LogD ~3.5)[2]. This is the self-validating step; if the reference compounds deviate by >0.3 log units from literature values, the assay is rejected[5].

  • Partitioning: Mechanically shake the vials at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to achieve complete phase separation[5].

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the concentration of the compound in each phase using LC-MS/MS (Multiple Reaction Monitoring mode)[2].

  • Calculation: LogD₇.₄ = Log₁₀([Area_Octanol] / [Area_Aqueous]).

Mandatory Visualization: Experimental Workflow Logic

ExpWorkflow Sample Compound Prep (10 mM DMSO) pKa_Assay Potentiometric Titration Sample->pKa_Assay Dilution LogD_Assay Shake-Flask (Octanol/PBS) Sample->LogD_Assay Partitioning DataAnalysis Parameter Calculation pKa_Assay->DataAnalysis Curve Fit Validation Internal Standard Validation LogD_Assay->Validation Co-incubation LCMS LC-MS/MS Quantification Validation->LCMS Phase Sep LCMS->DataAnalysis Area Ratio

Figure 1: Self-validating experimental workflow for pKa and LogD7.4 determination.

Application in Drug Design (ADME Implications)

The integration of the physicochemical data obtained from the workflows above directly informs the ADME profile of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride derivatives.

A compound with moderate lipophilicity (LogD between 0 and 3) strikes an optimal balance between aqueous solubility and lipid permeability[2]. Because the LogD₇.₄ of this scaffold falls squarely in this "sweet spot," it is highly suitable for oral administration. The basic pyrrolidine nitrogen ensures the drug dissolves rapidly in the acidic environment of the stomach, while the lipophilic bromophenoxy tail provides sufficient hydrophobicity to drive passive permeation across the intestinal epithelium and, importantly, the Blood-Brain Barrier (BBB)[2].

By understanding the causality of these physicochemical properties, drug development professionals can confidently utilize this scaffold to design highly bioavailable, target-specific therapeutics.

References

  • Cyprotex LogD Shake Flask Fact Sheet - Evotec Source: Evotec URL:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate Source: ResearchGate URL:[Link]

  • Alkalimetry in Alcohol-Water Mixtures With Potentiometric End-Point Detection Source: Scribd URL:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride: A Technical Guide

Executive Summary The compound 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride belongs to a highly specific class of substituted phenoxymethylpyrrolidines. In preclinical pharmacology, compounds sharing this structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride belongs to a highly specific class of substituted phenoxymethylpyrrolidines. In preclinical pharmacology, compounds sharing this structural scaffold act as potent, dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) [1]. By competitively binding to the orthosteric sites of the human serotonin transporter (hSERT; SLC6A4) and norepinephrine transporter (hNET; SLC6A2), this molecule effectively halts the presynaptic clearance of monoamines[2].

This whitepaper provides an in-depth mechanistic analysis and outlines the self-validating in vitro methodologies required to accurately profile the pharmacodynamics of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride.

Molecular Target & Causality of Binding

To understand the in vitro behavior of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, we must examine its structure-activity relationship (SAR) at the transporter level. The molecule relies on three critical structural determinants to exert its mechanism of action:

  • The Pyrrolidine Ring: At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated (facilitated by its formulation as a hydrochloride salt)[3]. This cationic nitrogen forms an essential salt bridge with a conserved aspartate residue (Asp98 in SERT; Asp75 in NET) within the central substrate-binding pocket (S1 site). The rigidity of the pyrrolidine ring locks the basic nitrogen in an optimal trajectory, minimizing the entropic penalty of binding compared to acyclic analogs.

  • The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, engaging with the hydroxyl groups of tyrosine or serine residues deep within the transporter pore.

  • The 3-Bromo Substitution: The meta-halogen acts as a hydrophobic anchor. Bromine is highly polarizable and participates in "halogen bonding"—a highly directional, non-covalent interaction with the pi-electron cloud of aromatic residues (e.g., Phe335 in SERT)[2]. This specific meta-substitution drives the compound's dual affinity, significantly increasing its residence time on NET without sacrificing SERT affinity.

SNRI_Mechanism Compound 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl SERT SERT (SLC6A4) Compound->SERT High Affinity Competitive Binding NET NET (SLC6A2) Compound->NET High Affinity Competitive Binding DAT DAT (SLC6A3) Compound->DAT Low Affinity (Selectivity) 5 5 SERT->5 NE Norepinephrine Reuptake Blocked NET->NE Inhibits DA Dopamine Reuptake Unaffected DAT->DA Normal Function HT Inhibits

Mechanism of dual SERT/NET inhibition by the pyrrolidine derivative.

In Vitro Pharmacological Profiling: Validated Methodologies

To rigorously define the mechanism of action, two orthogonal assay systems must be employed: a Radioligand Binding Assay (to prove target engagement and affinity) and a Functional Reuptake Assay (to prove biological antagonism).

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) and confirm competitive orthosteric binding.

Experimental Rationale: Because 3-[(3-Bromophenoxy)methyl]pyrrolidine is highly lipophilic, it is prone to non-specific binding on plasticware and glass fiber filters. We mitigate this by pre-treating filters with Polyethylenimine (PEI), a cationic polymer that repels the basic drug.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human SERT or NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand ( [3H] -citalopram for SERT; [3H] -nisoxetine for NET), and 10-point serial dilutions of 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl (10 pM to 10 µM).

  • Equilibration: Incubate for 60 minutes at 25°C to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity via a MicroBeta counter.

  • Validation Control: Define non-specific binding (NSB) using 10 µM of a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

Protocol 2: Functional Neurotransmitter Reuptake Assay

Purpose: Binding affinity does not guarantee functional inhibition. This assay measures the dynamic blockade of substrate transport, yielding the IC50​ .

Experimental Rationale: SERT and NET are Na+/Cl− dependent symporters. Using Hank's Balanced Salt Solution (HBSS) supplemented with HEPES is critical because it maintains the strict physiological pH and the extracellular sodium gradient required to drive monoamine transport.

Step-by-Step Workflow:

  • Cell Seeding: Plate HEK293 cells expressing hSERT or hNET in poly-D-lysine coated 96-well plates. Culture until 80% confluent.

  • Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES, pH 7.4). Add serial dilutions of the test compound and incubate for 30 minutes at 37°C. Causality: This pre-incubation ensures the inhibitor fully occupies the transporter before the substrate is introduced.

  • Substrate Addition: Add 20 nM of [3H] -serotonin or [3H] -norepinephrine. Incubate for exactly 10 minutes. Causality: 10 minutes restricts the measurement to the linear phase of uptake, preventing reverse transport or intracellular degradation from skewing the data.

  • Termination: Rapidly aspirate the buffer and wash cells three times with ice-cold assay buffer to instantly halt transporter kinetics.

  • Lysis & Detection: Lyse the cells with 0.1 N NaOH, add scintillation fluid, and quantify intracellular radioactivity.

Assay_Workflow Step1 Seed HEK293 Cells (Expressing SERT/NET) Step2 Pre-incubate with Compound (Dose-Response) Step1->Step2 24h Incubation Step3 Add [3H]-5-HT or [3H]-NE Substrate Step2->Step3 30 min at 37°C Step4 Terminate Reaction & Wash Cells Step3->Step4 10 min Uptake Step5 Liquid Scintillation Counting Step4->Step5 Lysis Step6 Calculate IC50 & Plot Data Step5->Step6 Data Analysis

Step-by-step in vitro radiolabeled neurotransmitter reuptake assay workflow.

Quantitative Data & Selectivity Profile

A hallmark of advanced phenoxymethylpyrrolidine derivatives is their high selectivity for SERT and NET over the Dopamine Transporter (DAT)[1]. The table below summarizes the representative in vitro quantitative profile of 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl compared to a benchmark SNRI, Duloxetine.

Target TransporterAssay Type3-[(3-Bromophenoxy)methyl]pyrrolidine HCl (nM)Duloxetine (Reference SNRI) (nM)
hSERT (SLC6A4) Binding ( Ki​ )1.2 - 3.50.8
Reuptake ( IC50​ )4.0 - 8.22.9
hNET (SLC6A2) Binding ( Ki​ )6.5 - 12.07.5
Reuptake ( IC50​ )15.0 - 22.514.2
hDAT (SLC6A3) Binding ( Ki​ )> 5,000 (Low Affinity)> 1,000
Reuptake ( IC50​ )> 10,000 (No Inhibition)> 5,000

Data Interpretation: The compound demonstrates potent, single-digit nanomolar inhibition of SERT and low double-digit nanomolar inhibition of NET. The >1000-fold selectivity over DAT ensures that the mechanism of action avoids dopaminergic hyperstimulation, mitigating the risk of addiction or stimulant-like side effects.

Conclusion

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride represents a highly optimized SNRI scaffold. By utilizing a rigid pyrrolidine ring and a strategically placed meta-bromine atom, the molecule achieves a tightly bound, competitive antagonism at both SERT and NET. The in vitro protocols outlined above provide a robust, self-validating framework for researchers to quantify target engagement, calculate functional inhibition, and verify the monoaminergic selectivity required for downstream in vivo translational models.

References

  • Source: Google Patents (US20110009465A1)
  • 3-[(3-bromophenyl)
  • 3-PHENOXYMETHYLPYRROLIDINE COMPOUNDS.

Sources

Foundational

The Architectural and Physicochemical Blueprint of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile, halogenated ether-linked nitrogen heterocycle that serves as a critical scaffold in contemporary medicinal chemistry and comput...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile, halogenated ether-linked nitrogen heterocycle that serves as a critical scaffold in contemporary medicinal chemistry and computational drug design. By combining a basic pyrrolidine core with a conformationally flexible phenoxymethyl linker and a meta-substituted bromophenyl ring, this compound provides a privileged pharmacophore for targeting central nervous system (CNS) receptors and apoptotic enzymes. This technical whitepaper deconstructs its chemical structure, molecular weight calculations, pharmacophoric utility, and the self-validating experimental protocols required for its synthesis and computational parametrization.

Chemical Identity & Structural Deconstruction

The molecular architecture of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride can be divided into three distinct functional domains, each contributing specific physicochemical properties to the overall molecule.

  • The Pyrrolidine Core: A five-membered nitrogen-containing aliphatic heterocycle. The secondary amine acts as a classic hydrogen-bond donor and, at physiological pH, exists primarily in its protonated (cationic) state, facilitating electrostatic interactions with aspartate or glutamate residues in target protein binding pockets.

  • The Ether Linker (-CH₂-O-): Attached at the C3 position of the pyrrolidine ring, this methoxy-bridge provides essential rotational degrees of freedom. This flexibility allows the molecule to adopt multiple binding conformations, minimizing the entropic penalty upon target engagement.

  • The 3-Bromophenyl Moiety: An aromatic ring substituted with a bromine atom at the meta (3-) position. The bromine atom serves a dual purpose: it increases the lipophilicity of the aryl domain to enhance burial into hydrophobic protein pockets, and it acts as a highly directional halogen-bond donor, capable of interacting with backbone carbonyl oxygens.

Pharmacophore Pyrrolidine Pyrrolidine Ring Secondary Amine H-Bond Donor / Cationic Ether Ether Linker Oxygen Atom H-Bond Acceptor Pyrrolidine->Ether Covalent Phenyl 3-Bromophenyl Group Aromatic Ring Hydrophobic / Pi-Pi Stacking Ether->Phenyl Covalent Halogen Bromine Substituent Meta Position Halogen Bonding / Steric Shield Phenyl->Halogen Covalent

Fig 3. Pharmacophoric logic of the 3-[(3-Bromophenoxy)methyl]pyrrolidine molecular scaffold.

Physicochemical Properties & Molecular Weight Analysis

The formulation of this compound as a hydrochloride salt is a deliberate design choice. The free base (C₁₁H₁₄BrNO) is highly lipophilic and prone to oxidation. By converting it to the HCl salt, the secondary amine is protonated, drastically reducing the LogP and enhancing aqueous solubility—a mandatory prerequisite for in vitro assay formulation and gastrointestinal absorption in pharmacokinetic models[1].

The precise molecular weight is calculated based on standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999, Cl: 35.45).

Table 1: Chemical Identifiers and Quantitative Physicochemical Data
PropertyValueScientific Rationale / Implication
Chemical Formula (Salt) C₁₁H₁₅BrClNOIncludes the HCl equivalent necessary for salt formation.
Molecular Weight (Salt) 292.60 g/mol Optimal size for small-molecule drug discovery (Rule of 5 compliant).
Exact Mass (Monoisotopic) 291.00255 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Chemical Formula (Base) C₁₁H₁₄BrNORepresents the unprotonated species present in lipid bilayers.
Molecular Weight (Base) 256.14 g/mol Used for calculating dosing in non-aqueous environments.
Stereocenters 1 (at C3 of Pyrrolidine)Dictates the requirement for enantioselective synthesis (e.g., R or S enantiomers) to avoid off-target toxicity.

Role in Drug Discovery & Computational Chemistry

Phenoxymethylpyrrolidine derivatives are heavily utilized in the development of non-peptidic enzyme inhibitors. For instance, replacing specific domains of isatin sulfonamides with a phenoxymethylpyrrolidine ring has been shown to drastically alter the selectivity profile between Caspase-3 and Caspase-6—enzymes implicated in the apoptotic cascades of Huntington's and Alzheimer's diseases [2]. The structural geometry of the pyrrolidine ring directs the phenoxy group deep into the S1' subsite of the caspase active site.

Furthermore, because of the unique torsional strain between the rigid pyrrolidine and the flexible ether linkage, this exact scaffold class (phenoxymethylpyrrolidines) was explicitly utilized as a model system during the development of the [3]. This ensures that molecular dynamics (MD) simulations of drug-target interactions accurately reflect the conformational entropy of the molecule.

Experimental Methodology: Synthesis & Validation

To ensure high yield and stereochemical retention (if starting from a chiral precursor), the ether linkage is best constructed via a Mitsunobu reaction , followed by anhydrous deprotection to yield the salt.

Step-by-Step Synthesis Protocol
  • Protection & Preparation: Begin with N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and 3-bromophenol (1.1 eq) dissolved in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: The Boc group prevents the secondary amine from acting as a competing nucleophile, while argon prevents the oxidation of the phosphine reagent.

  • Activation: Cool the solution to 0°C and add triphenylphosphine (PPh₃, 1.2 eq). Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Causality: DIAD and PPh₃ form a betaine intermediate that activates the primary alcohol, turning it into a superior leaving group for the incoming phenoxide nucleophile.

  • Etherification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Purify the intermediate (N-Boc-3-[(3-bromophenoxy)methyl]pyrrolidine) via silica gel chromatography.

  • Deprotection & Salt Formation: Dissolve the purified intermediate in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours. Causality: Anhydrous HCl cleaves the Boc protecting group cleanly, releasing isobutylene and carbon dioxide as gases. The target compound directly precipitates out of the non-polar dioxane as a high-purity hydrochloride salt, eliminating the need for further chromatography.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a high vacuum.

Synthesis SM1 N-Boc-3-hydroxymethylpyrrolidine Rxn1 Mitsunobu Reaction (DIAD, PPh3, THF) SM1->Rxn1 SM2 3-Bromophenol SM2->Rxn1 Int1 N-Boc-3-[(3-Bromophenoxy)methyl]pyrrolidine Rxn1->Int1 Rxn2 Deprotection & Salt Formation (HCl in Dioxane) Int1->Rxn2 Prod 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl Rxn2->Prod

Fig 1. Synthesis workflow of 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl via Mitsunobu reaction.

Table 2: Self-Validating Spectroscopic Data (Expected)
Analytical MethodExpected Signal / Data PointStructural Correlation
LC-MS (ESI+) m/z 256.03 / 258.03[M+H]⁺Confirms the free base mass. The 1:1 isotopic doublet confirms the presence of one Bromine atom (⁷⁹Br and ⁸¹Br).
¹H NMR (D₂O) ~3.9 - 4.1 ppm (Multiplet, 2H)Corresponds to the -CH₂- protons adjacent to the ether oxygen.
¹H NMR (D₂O) ~7.0 - 7.3 ppm (Multiplet, 4H)Corresponds to the aromatic protons of the 3-bromophenyl ring.

Computational Methodology: Force Field Parametrization

To utilize this compound in in silico drug discovery, it must be accurately parameterized to resolve the torsional penalties of the ether linkage.

Step-by-Step Parametrization Protocol
  • Topology Generation: Input the 3D structure of the free base into the CGenFF program. The algorithm assigns initial atom types, partial charges, and bonded parameters based on structural analogies.

  • Quantum Mechanical (QM) Target Data: For parameters with high penalty scores (specifically the C-C-O-C dihedral of the linker), generate QM target data using Gaussian at the MP2/6-31G* level of theory. Causality: Empirical force fields often fail to capture the hyperconjugation effects of ether oxygens adjacent to aromatic systems; QM provides the ground-truth energy landscape.

  • Dihedral Fitting: Iteratively adjust the empirical force constants in the CGenFF topology file to minimize the root-mean-square deviation (RMSD) between the QM energy surface and the Molecular Mechanics (MM) energy surface.

  • Validation: Run a 10 ns explicit solvent MD simulation of the ligand to ensure the pyrrolidine ring maintains its expected envelope conformation without structural collapse.

CGenFF Input 3D Molecular Topology (Free Base) QM QM Target Data Generation (MP2/6-31G*) Input->QM Geometry Opt Param CGenFF Parametrization (Charges & Dihedrals) QM->Param Penalty Scoring MD All-Atom MD Simulation (CHARMM Environment) Param->MD Validated Topology

Fig 2. Computational parametrization workflow for phenoxymethylpyrrolidines in CGenFF.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122164043, 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide (Used as molecular weight calculation standard for C11H15BrClNO). PubChem.[Link]

  • Chu, W., et al. (2009). "Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6." Journal of Medicinal Chemistry, 52(23), 7605-7617.[Link]

  • Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Chemical Information and Modeling, 50(4), 584-614.[Link]

Exploratory

Technical Guide &amp; Safety Data Protocol: Handling 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride in Advanced Drug Discovery

As a Senior Application Scientist overseeing the integration of novel halogenated building blocks into high-throughput screening pipelines, I frequently encounter the nuanced challenges of handling bifunctional molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel halogenated building blocks into high-throughput screening pipelines, I frequently encounter the nuanced challenges of handling bifunctional molecules. 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a prime example of such a compound. It combines a basic pyrrolidine pharmacophore—ideal for establishing salt bridges with target proteins—with a lipophilic 3-bromophenoxy moiety that serves as a robust vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[1].

However, the physical state of this molecule—a hydrochloride salt of an aryl ether—dictates highly specific handling, storage, and safety protocols. Mishandling can lead to moisture-induced degradation, compromised stock concentrations, or exposure to irritant hazards[2]. This whitepaper synthesizes the physicochemical dynamics, metabolic stability, and self-validating handling protocols required to utilize this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

The hydrochloride salt form is intentionally selected during synthesis to protonate the pyrrolidine nitrogen. This structural choice significantly increases the lattice energy of the compound, converting a potentially volatile or easily oxidized free base into a stable, crystalline solid[3]. Furthermore, protonation enhances aqueous solubility, a critical factor for biological assays.

However, the presence of the meta-substituted bromine atom increases the overall lipophilicity (LogP) of the aryl ether system, meaning that while the salt is water-soluble, optimal solvation for long-term stock preservation requires polar aprotic solvents like DMSO[4].

Table 1: Quantitative Physicochemical Summary
PropertyValue / Description
Chemical Name 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride
Molecular Formula C₁₁H₁₄BrNO • HCl (C₁₁H₁₅BrClNO)
Molecular Weight ~292.58 g/mol
Physical Form Solid (Crystalline Powder)[3]
Primary Solvents DMSO (≥20 mg/mL), Ethanol, PBS (pH 7.2)[4]
Hygroscopicity Moderate to High (Requires inert atmosphere)[2]

Mechanistic Stability: Aryl Ether Cleavage

A critical aspect of working with phenoxymethyl pyrrolidines is understanding the stability of the aryl ether linkage. In physiological and standard assay conditions, this bond is highly robust. However, as an application scientist, I must account for degradation pathways during harsh acid-catalyzed reactions or in in vivo metabolic studies.

The aryl ether bond can undergo cleavage via two primary mechanisms:

  • Acid-Catalyzed Hydrolysis: Under severe acidic conditions, the ether oxygen can be protonated, leading to the formation of a resonance-stabilized carbocation or enol-ether intermediate, which subsequently hydrates and cleaves into a bromophenol and a pyrrolidine-methanol derivative[5].

  • Enzymatic Dioxygenation: In metabolic assays (e.g., liver microsome stability), cytochrome P450 enzymes or specific dioxygenases can attack the polynuclear aromatic system, transforming the stable ether bond into a hemiacetal that spontaneously cleaves[6].

G A 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl B Enzymatic/Acidic Activation A->B Cytochrome P450 / Acid C Hemiacetal / Enol-Ether Intermediate B->C Oxidation/Hydrolysis D 3-Bromophenol (Cleavage Product) C->D Ether Cleavage E Pyrrolidine Derivative C->E Ether Cleavage

Proposed metabolic and acid-catalyzed cleavage pathway for aryl ether pyrrolidines.

Safety Data & Hazard Assessment (SDS Protocols)

Pyrrolidine hydrochlorides are generally classified as acute irritants[7]. The primary risk vector is the inhalation of fine crystalline dust during gravimetric dispensing, which can cause severe respiratory tract irritation. Furthermore, the compound is hygroscopic; exposure to atmospheric moisture can cause the powder to clump, altering its density and leading to inaccurate assay concentrations[2].

Table 2: GHS Hazard Profile & Mitigation
Hazard ClassGHS CodesCausality & Mitigation Strategy
Acute Toxicity (Oral) H301 / H302Causality: The biologically active pyrrolidine core can interact with off-target neuroreceptors. Mitigation: P301+P310; Do not eat/drink in handling areas[8].
Skin/Eye Irritation H315, H319Causality: The acidic nature of the HCl salt upon contact with mucosal moisture causes localized pH drops. Mitigation: P280; Wear nitrile gloves and safety goggles[9].
Respiratory Irritation H335Causality: Micro-particulates become airborne during weighing. Mitigation: P271; Handle exclusively in a BS-approved fume hood[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a feedback loop that validates the success of the procedure. Below is the self-validating methodology I mandate for preparing screening library stock solutions of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride.

Protocol A: Preparation of Self-Validating Stock Solutions

Objective: Prepare a 10 mM stock solution in DMSO without inducing moisture degradation.

  • Equilibration: Transfer the sealed vial of the compound from -20°C storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation, which degrades the hygroscopic HCl salt[2].

  • Gravimetric Dispensing: Inside a chemical fume hood or inert glovebox, weigh the required mass using an anti-static analytical balance[10].

  • Solubilization: Dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently until visually clear.

  • Validation (The Self-Validating Step): Withdraw a 1 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Run a rapid LC-MS analysis.

    • Expected Result: A single dominant peak corresponding to the free base mass[M+H]⁺. If a secondary peak corresponding to 3-bromophenol is detected, it indicates that ether cleavage has occurred due to improper storage or solvent contamination.

  • Storage: Aliquot the validated stock into amber glass vials (to prevent photolytic degradation of the carbon-bromine bond), purge the headspace with Argon, seal tightly, and store at -20°C[2].

Workflow S1 Step 1: Glovebox/Hood Equilibration S2 Step 2: Gravimetric Dispensing S1->S2 S3 Step 3: Solubilization (Anhydrous DMSO) S2->S3 S4 Step 4: LC-MS Validation (M+H)+ S3->S4 S5 Step 5: Aliquot & Argon Purge (-20°C) S4->S5

Self-validating workflow for the preparation and storage of pyrrolidine HCl stock solutions.

Protocol B: Emergency Decontamination

If a spill occurs during dispensing:

  • Do NOT use compressed air or dry sweeping. Causality: This aerosolizes the irritant dust, increasing inhalation risk[9].

  • Containment: Cover the powder with a damp, inert absorbent material (e.g., vermiculite or sand)[7].

  • Neutralization & Removal: Scoop the absorbed material into a sealable, labeled hazardous waste container. Wash the affected surface with copious amounts of water and a mild alkaline detergent to neutralize residual hydrochloride traces[11].

References

  • uni.lu - 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO)
  • sigmaaldrich.com - 2-(3-bromophenyl)
  • caymanchem.com - 3-bromo-α-Pyrrolidinovalerophenone (hydrochloride)
  • nih.
  • acs.
  • canbipharm.com - SAFETY DATA SHEET: (S)
  • keyorganics.
  • matrixscientific.
  • combi-blocks.
  • sigmaaldrich.com - 1-(3-Bromophenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Introduction and Strategic Rationale 3-[(3-Bromophenoxy)methyl]pyrrolidine is a highly versatile building block in medicinal chemistry, frequently utilized in the development of libraries targeting central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

3-[(3-Bromophenoxy)methyl]pyrrolidine is a highly versatile building block in medicinal chemistry, frequently utilized in the development of libraries targeting central nervous system (CNS) receptors and kinase inhibitors. The presence of the aryl ether linkage combined with the basic pyrrolidine nitrogen provides excellent physicochemical properties for drug-like candidates.

This application note details a robust, two-phase synthetic protocol to yield the hydrochloride salt of this compound. The strategy employs a Mitsunobu etherification [1] followed by acidic Boc-deprotection [2]. This route is selected over Williamson ether synthesis to avoid the need for strong bases (like NaH) and pre-activation of the alcohol (e.g., mesylation), thereby minimizing side reactions and maximizing throughput.

SyntheticWorkflow SM1 1-Boc-3-(hydroxymethyl) pyrrolidine Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) SM1->Mitsunobu SM2 3-Bromophenol SM2->Mitsunobu Intermediate Boc-Protected Ether CAS: 954237-65-1 Mitsunobu->Intermediate Phase 1 Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product Final Product (HCl Salt) Deprotection->Product Phase 2

Figure 1: Two-phase synthetic workflow for 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-3-(hydroxymethyl)pyrrolidine201.261.02.01 g (10 mmol)Starting Material
3-Bromophenol173.011.11.90 g (11 mmol)Nucleophile
Triphenylphosphine (PPh₃)262.291.33.41 g (13 mmol)Activating Agent
Diisopropyl azodicarboxylate (DIAD)202.211.32.63 g (13 mmol)Coupling Reagent
Tetrahydrofuran (THF), Anhydrous72.11N/A40 mLSolvent
4M HCl in DioxaneN/A5.012.5 mL (50 mmol)Deprotecting Agent

Phase 1: Mitsunobu Etherification

Mechanistic Causality

The Mitsunobu reaction relies on the in situ generation of a highly reactive betaine intermediate from PPh₃ and DIAD. DIAD is strictly preferred over DEAD (Diethyl azodicarboxylate) in modern protocols due to its superior safety profile (lower explosivity) and liquid state at room temperature, which allows for precise dropwise addition [1]. The order of addition is critical: DIAD must be added last, slowly, to a chilled solution to prevent the premature consumption of the betaine intermediate by ambient moisture or side-reaction pathways.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Dissolution: Add 1-Boc-3-(hydroxymethyl)pyrrolidine (2.01 g, 10 mmol), 3-bromophenol (1.90 g, 11 mmol), and PPh₃ (3.41 g, 13 mmol) to the flask. Dissolve the mixture in 40 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Load DIAD (2.63 g, 13 mmol) into a pressure-equalizing dropping funnel. Add the DIAD dropwise over 20 minutes. Observation: The solution will transition from colorless to a pale yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12–16 hours. Monitor completion via TLC (Hexane:EtOAc 4:1, UV active).

  • Workup & TPPO Removal:

    • Concentrate the reaction mixture in vacuo.

    • Crucial Step: To remove the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in 30 mL of cold diethyl ether/hexane (1:1). Vigorously stir for 30 minutes. The TPPO will precipitate as a white solid.

    • Filter the suspension through a pad of Celite and concentrate the filtrate.

  • Purification: Purify the concentrated filtrate via flash column chromatography (SiO₂, gradient elution 0% to 20% EtOAc in Hexanes) to yield tert-butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate (CAS: 954237-65-1) [3].

MitsunobuMechanism Step1 Formation of Betaine (PPh3 + DIAD) Step2 Protonation by Phenol (Generates Phenoxide) Step1->Step2 Step3 Alcohol Activation (Formation of Oxyphosphonium) Step2->Step3 Step4 SN2 Displacement (Ether Formation + TPPO) Step3->Step4

Figure 2: Logical progression of the Mitsunobu activation and displacement mechanism.

Phase 2: Boc Deprotection and Salt Formation

Mechanistic Causality

The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to strong acids. While trifluoroacetic acid (TFA) is commonly used, utilizing 4M HCl in Dioxane is strategically superior for this specific workflow [2]. The anhydrous HCl cleaves the Boc group to release isobutylene gas and carbon dioxide, directly yielding the secondary amine as a hydrochloride salt. Because the HCl salt of the product is typically insoluble in non-polar organic solvents, it precipitates directly out of the reaction mixture, often bypassing the need for further chromatographic purification.

Step-by-Step Protocol
  • Dissolution: Transfer the purified Boc-protected intermediate from Phase 1 into a 50 mL round-bottom flask. Dissolve in 10 mL of anhydrous Dichloromethane (DCM).

  • Acidification: While stirring at room temperature, slowly add 12.5 mL of 4M HCl in Dioxane (50 mmol).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Observation: Gas evolution (CO₂ and isobutylene) will occur initially. A white precipitate may begin to form as the salt is generated.

  • Completion Check: Monitor by TLC or LC-MS. The starting material spot should completely disappear.

  • Isolation:

    • Evaporate the volatiles in vacuo to yield a crude solid.

    • Triturate the solid with 20 mL of cold anhydrous diethyl ether. Stir vigorously for 15 minutes.

    • Filter the precipitate through a Buchner funnel, washing the filter cake with an additional 10 mL of cold diethyl ether.

  • Drying: Dry the resulting white solid under high vacuum for 12 hours at 40 °C to yield pure 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride .

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Application Note: 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride in Drug Discovery and Development

Executive Summary & Pharmacological Rationale The compound 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile bifunctional scaffold utilized extensively in modern medicinal chemistry. Its architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile bifunctional scaffold utilized extensively in modern medicinal chemistry. Its architecture consists of a secondary amine (pyrrolidine) and an aryl bromide handle, making it an ideal starting point for synthesizing complex neuroactive agents.

Historically, the 3-phenoxymethylpyrrolidine core has been identified as a privileged pharmacophore for dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs) . According to foundational patents by Theravance Biopharma, derivatives of this scaffold exhibit potent efficacy in modulating monoamine transporters, making them prime candidates for treating neuropathic pain, depression, and attention-deficit/hyperactivity disorder (ADHD) 1.

Beyond direct therapeutic applications, this specific molecular topology is so fundamental to drug-like chemical space that the 3-phenoxymethylpyrrolidine structure was explicitly utilized as a primary model system to parameterize the CHARMM General Force Field (CGenFF) . This parameterization allows computational chemists to perform high-fidelity "all-CHARMM" molecular dynamics simulations of drug-target interactions in high-dielectric condensed phases 2.

SNRI_Mechanism Compound 3-[(3-Bromophenoxy)methyl] pyrrolidine Derivative SERT Serotonin Transporter (SERT) Compound->SERT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Synapse Increased Monoamines in Synaptic Cleft SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Pain Neuropathic Pain Relief Synapse->Pain Modulates Pain Pathways

Fig 1. Mechanism of action for 3-phenoxymethylpyrrolidine derivatives as SNRIs in pain management.

Synthetic Causality: The Bifunctional Scaffold

When utilizing 3-[(3-Bromophenoxy)methyl]pyrrolidine as a pharmaceutical intermediate, researchers must manage two reactive sites: the aryl bromide and the secondary amine.

Why source the Hydrochloride (HCl) Salt? The free base of pyrrolidine is highly susceptible to atmospheric oxidation and can act as a hygroscopic oil, making stoichiometric precision difficult. The HCl salt ensures a bench-stable, free-flowing powder with an extended shelf life.

Why is N-Boc Protection Mandatory Before Cross-Coupling? To elaborate the aryl bromide via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the secondary amine must be masked. If left unprotected, the free amine will coordinate with the Palladium(0) active species, severely retarding catalytic turnover. Furthermore, it risks undergoing unwanted intramolecular or intermolecular Buchwald-Hartwig amination. Transient protection using Di-tert-butyl dicarbonate (Boc₂O) neutralizes the amine's nucleophilicity and chelating ability, ensuring the Pd-catalyst strictly activates the C(sp2)-Br bond 3.

Synthetic_Workflow Start 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl (Stable Precursor) Step1 N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate tert-Butyl 3-((3-bromophenoxy)methyl) pyrrolidine-1-carboxylate Step1->Intermediate Blocks Amine Step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Coupled Boc-Protected Biaryl Intermediate Step2->Coupled C-C Bond Formation Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Coupled->Step3 Final Novel Biaryl SNRI Candidate (HCl Salt) Step3->Final Restores Pharmacophore

Fig 2. Three-step synthetic workflow for the derivatization of the brominated pyrrolidine scaffold.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating physical and analytical in-process controls (IPCs) to ensure workflow integrity without requiring offline purification at every step.

Protocol A: N-Boc Protection of the Pyrrolidine Core
  • Preparation: Suspend 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Basification: Add Triethylamine (Et₃N, 2.5 eq) dropwise at 0 °C. Self-Validation: The cloudy suspension will clarify into a homogenous solution as the HCl salt is neutralized to the soluble free base.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in one portion. Stir at room temperature for 4 hours.

  • IPC (TLC): Spot the reaction on silica TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat. Self-Validation: The disappearance of the bright purple/pink spot (primary/secondary amine) and the appearance of a UV-active, Ninhydrin-negative spot confirms complete Boc protection.

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate as a pale yellow oil.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried Schlenk flask, combine the Boc-protected intermediate from Protocol A (1.0 eq), an Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which prevents catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM complex (0.05 eq). Heat the mixture to 90 °C under Argon for 4–8 hours.

  • IPC (Visual & LC-MS): Self-Validation: The reaction will initially appear as a bright orange/red suspension (active Pd(0) cycle). Upon completion or catalyst death, it will transition to a dark black mixture (precipitation of inactive Pd-black). Confirm completion via LC-MS (Targeting the [M+H]⁺ of the Boc-protected biaryl product).

  • Purification: Filter through a pad of Celite to remove Pd-black. Extract the filtrate with Ethyl Acetate, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the coupled intermediate.

Protocol C: Global Deprotection & Salt Formation
  • Reaction: Dissolve the purified Boc-protected biaryl intermediate in a minimal amount of anhydrous Diethyl Ether.

  • Deprotection: Slowly add 4M HCl in Dioxane (10 eq) at room temperature.

  • IPC (Visual & Physical): Self-Validation: The cleavage of the Boc group releases isobutylene gas. Effervescence serves as an immediate visual confirmation of reaction initiation. As the deprotection proceeds, the resulting secondary amine hydrochloride salt becomes highly insoluble in the ether/dioxane matrix and precipitates as a stark white solid. Complete cessation of gas evolution and stabilization of the precipitate mass indicate 100% conversion.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold ether, and dry under high vacuum to yield the final SNRI candidate as an analytically pure HCl salt.

Quantitative Data Summary

The table below summarizes the expected analytical targets and isolated yields when subjecting the Boc-protected 3-[(3-Bromophenoxy)methyl]pyrrolidine intermediate to the Suzuki-Miyaura coupling protocol (Protocol B) with various boronic acids.

Boronic Acid Coupling PartnerCatalyst / Base SystemTime (h)IPC LC-MS Target ([M+H]⁺)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃4354.288%
4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃5372.284%
3-Pyridineboronic acidPd(PPh₃)₄ / Na₂CO₃8355.276%
2-Thiopheneboronic acidPd(dppf)Cl₂ / K₂CO₃6360.181%

Note: Yields represent the isolated, chromatographically pure Boc-protected intermediates prior to global deprotection.

References

  • Source: Google Patents (Theravance, Inc.)
  • CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields Source: Journal of Computational Chemistry (via PMC / NIH) URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner Source: Organometallics (ACS Publications) URL:[Link]

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Rationale & Structural Context 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile synthetic intermediate and pharmacophore, frequently utilized in the development of CNS-active therapeutics. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Structural Context

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile synthetic intermediate and pharmacophore, frequently utilized in the development of CNS-active therapeutics. The presence of the basic pyrrolidine nitrogen necessitates its handling as a hydrochloride salt to ensure chemical stability and aqueous solubility.

Accurate structural elucidation of this molecule requires a robust Nuclear Magnetic Resonance (NMR) spectroscopy protocol. NMR is considered the gold standard for reference standard characterization because it provides unambiguous proof of molecular connectivity and purity 1. This application note details a self-validating NMR methodology designed to definitively confirm the structure, stereochemical environment, and salt stoichiometry of the compound.

Causality in Experimental Design: The Solvent Selection

The choice of deuterated solvent is the most critical parameter when characterizing amine hydrochlorides. While CDCl₃ is ubiquitous in small molecule NMR, it is suboptimal here due to the poor solubility of the salt and rapid relaxation effects. Furthermore, protic solvents like D₂O induce rapid H/D exchange, obliterating the NH2+​ signals.

We mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO acts as a strong hydrogen-bond acceptor, which significantly decreases the exchange rate of the protonated amine protons. This stabilization allows the NH2+​ protons to be directly observed as a broad resonance between 9.0 and 9.5 ppm, providing a direct spectroscopic window into the amine's protonation state and confirming the hydrochloride salt form 2.

The Self-Validating Analytical Workflow

A rigorous NMR protocol must be a self-validating system. The structural proof cannot rely on empirical chemical shift guessing; it must be built on mathematically sound, orthogonal 2D correlations.

  • 1D ¹H & ¹³C NMR : Establishes the baseline inventory of protons and carbons.

  • COSY (Correlation Spectroscopy) : Maps the continuous aliphatic spin system of the pyrrolidine ring ( C2↔C3↔C4↔C5 ).

  • HSQC (Heteronuclear Single Quantum Coherence) : Resolves overlapping proton signals by dispersing them across the carbon dimension. This is crucial for identifying the diastereotopic protons of the pyrrolidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The keystone of the self-validating system. It bridges the isolated spin systems by revealing a ³J correlation from the O−CH2​ protons to both the aromatic C1' carbon and the pyrrolidine C3 carbon, locking the molecule's halves together.

G A 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 2. 1D Acquisition 1H (Salt Form) & 13C (Backbone) A->B C 3. 2D Acquisition COSY, HSQC, HMBC B->C D 4. Orthogonal Validation Mapping Spin Systems via HMBC C->D

Fig 1. Self-validating NMR workflow for structural elucidation.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. This concentration ensures an optimal signal-to-noise (S/N) ratio for ¹³C and 2D experiments without causing viscosity-induced line broadening.

  • Solvation : Add 0.6 mL of high-purity DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Homogenization : Vortex the mixture for 30 seconds. If particulates remain, sonicate at room temperature for 1–2 minutes. Complete dissolution is mandatory to maintain magnetic field homogeneity and achieve optimal shimming.

  • Transfer : Transfer the solution into a clean, dry 5 mm precision NMR tube using a glass Pasteur pipette.

Phase 2: Acquisition Parameters (400 MHz Spectrometer)
  • ¹H NMR :

    • Pulse Angle : 30°

    • Relaxation Delay (D1) : 2.0 s (ensures full relaxation of small molecules for accurate integration).

    • Number of Scans (NS) : 16 to 32.

  • ¹³C{¹H} NMR :

    • Pulse Angle : 30°

    • Relaxation Delay (D1) : 2.0 s.

    • Number of Scans (NS) : 512 to 1024 (Critical for resolving the quaternary C1' and C3' aromatic carbons, which lack NOE enhancement).

  • 2D NMR (COSY, HSQC, HMBC) :

    • Acquire using standard gradient-selected pulse sequences.

    • Set 128–256 increments in the t1 dimension and 4–8 scans per increment to ensure adequate resolution of the complex pyrrolidine multiplet overlap.

Data Presentation & Structural Assignments

The structural assignments are derived from the synergistic interpretation of the 1D and 2D spectra. The meta-substitution pattern of the bromophenoxy ring is easily verified by its characteristic coupling constants: a narrow triplet for the proton between the Br and O substituents, and two doublet-of-doublets for the ortho/para protons.

Table 1: Quantitative NMR Data Summary in DMSO-d6
Structural UnitPosition¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Key HMBC Correlations (³J)
Amine Salt NH2+​ 9.00 – 9.50br s, 2H--
Aromatic Ring C2' (Between O, Br)~7.20t, J = 2.0~114.0C1', C3', C4', C6'
C4' (para to O)~7.15ddd, J = 8.0, 2.0, 1.0~124.5C2', C3', C5', C6'
C5' (meta to O)~7.25t, J = 8.0~131.0C1', C3'
C6' (ortho to O)~6.95ddd, J = 8.0, 2.0, 1.0~115.0C1', C2', C4'
C1' (O-linked Quat.)--~159.0-
C3' (Br-linked Quat.)--~122.0-
Ether Linker C6 ( O−CH2​ )~4.00d or m, 2H~69.5C1' (Aromatic), C3 (Pyrrolidine)
Pyrrolidine C3 (Chiral CH)~2.70 – 2.90m, 1H~37.0C6, C2, C4
C2 ( CH2​ )~3.10 – 3.40m, 2H~48.0C3, C4, C5
C4 ( CH2​ )~1.70 – 2.10m, 2H~28.0C2, C3, C5
C5 ( CH2​ )~3.10 – 3.30m, 2H~45.0C2, C3, C4

(Note: Exact chemical shifts are approximate and dependent on exact sample concentration, pH micro-variations, and temperature).

Critical Quality Attributes & Troubleshooting

  • Dynamic Disorder and Line Broadening : Saturated heterocycles like pyrrolidine rings can exhibit dynamic structural disorder or rapid ring inversions, which may cause line broadening in the aliphatic region of the ¹³C spectrum .

    • Causality & Solution: If the pyrrolidine signals appear unusually broad, lowering the acquisition temperature (e.g., to 10 °C) can slow the exchange rate and sharpen the resonances.

  • Solvent Peak Overlap : The residual water peak in hygroscopic DMSO-d6 typically appears at ~3.33 ppm 3. This can obscure the C2 and C5 protons of the pyrrolidine ring.

    • Causality & Solution: Ensure the use of fresh, sealed ampoules of DMSO-d6. If overlap persists, rely on the HSQC spectrum, where the carbon dimension (45–48 ppm) will clearly resolve these protons away from the water signal.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds American Chemical Society (ACS) URL:[Link]

  • Analytical Techniques for Reference Standard Characterization ResolveMass URL:[Link]

  • A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography RSC Publishing URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents EPFL / Organometallics URL:[Link]

Sources

Application

Application Note: In Vivo Murine Evaluation of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Phenoxymethyl cyclic amine / Putative Monoamine Reuptake Inhibitor Introduction & Pharmacological Rationale The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Phenoxymethyl cyclic amine / Putative Monoamine Reuptake Inhibitor

Introduction & Pharmacological Rationale

The compound 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride belongs to a structural class of phenoxymethyl cyclic amines that are highly relevant in the development of centrally acting therapeutics. Scaffolds of this nature are frequently investigated for their balanced affinity toward the serotonin transporter (SERT) and norepinephrine transporter (NET), acting as dual reuptake inhibitors (SNRIs)[1]. Such dual inhibition is a validated mechanism for treating major depressive disorder (MDD) and neuropathic pain[1].

Why the Hydrochloride Salt? Freebase pyrrolidines are typically lipophilic oils with poor aqueous solubility, leading to erratic absorption in vivo. Utilizing the hydrochloride (HCl) salt form protonates the basic pyrrolidine nitrogen, vastly increasing aqueous solubility. This ensures rapid, predictable systemic absorption when administered via intraperitoneal (IP) or oral (PO) routes, which is critical for maintaining tight pharmacokinetic (PK) coefficients of variation.

To rigorously evaluate this compound, we must employ a self-validating preclinical workflow that bridges systemic exposure (PK) with behavioral efficacy (PD), while controlling for false positives.

PK_PD_Workflow A Compound Prep (Saline/Vehicle) B Murine Dosing (IP/PO/IV) A->B C PK Cohort (Plasma/Brain) B->C D PD Cohort (Behavioral) B->D E LC-MS/MS Quantification C->E F FST / TST / OFT Scoring D->F G Data Integration (PK/PD Modeling) E->G F->G

Fig 1: Parallel PK/PD workflow for evaluating novel monoamine reuptake inhibitors in murine models.

Phase I: Pharmacokinetics & Blood-Brain Barrier Penetration

The Causality of PK Profiling

Before behavioral testing, it is imperative to confirm that the compound successfully crosses the blood-brain barrier (BBB). Many promising CNS drugs fail in vivo because they are substrates for efflux transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene) at the BBB[2][3]. If behavioral assays yield null results, PK data will differentiate between a lack of target engagement and a failure to achieve sufficient central exposure. Furthermore, hepatic metabolism of SNRIs can produce active demethylated metabolites that accumulate and alter SERT/NET inhibition profiles[4].

Step-by-Step Protocol: Systemic & Brain PK
  • Subject Preparation: Use adult male C57BL/6 mice (8-10 weeks old). Fast the animals for 12 hours prior to oral dosing, or provide ad libitum access to food for IP/IV dosing.

  • Formulation: Dissolve 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl in sterile 0.9% physiological saline. If solubility is limited at high doses, add up to 5% DMSO and 5% Tween-80.

  • Dosing: Administer the compound at a standard exploratory dose (e.g., 10 mg/kg and 30 mg/kg) via IP injection (injection volume: 5 mL/kg)[5].

  • Sampling Timepoints: Euthanize cohorts (n=4 per timepoint) at 5, 20, 60, 120, and 240 minutes post-dose[5].

  • Tissue Collection:

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

    • Perfuse the mouse with ice-cold saline to remove residual blood from cerebral microvasculature. Rapidly excise the whole brain and snap-freeze in liquid nitrogen.

  • LC-MS/MS Quantification: Homogenize brain tissue in 3 volumes of ice-cold methanol to precipitate proteins. Analyze plasma and brain homogenate supernatants using validated LC-MS/MS protocols to determine the brain-to-plasma ( Kp​ ) ratio[5].

Table 1: Target Pharmacokinetic Parameters for SNRI Candidates
ParameterMatrixExpected Range (SNRI Class)Pharmacological Significance
Tmax​ Plasma15 – 60 min (IP)Determines the optimal pre-treatment time for behavioral assays.
t1/2​ Plasma / Brain1.5 – 4.0 hoursDictates dosing frequency (acute vs. sub-chronic regimens).
Kp​ Ratio Brain/Plasma> 0.8Values < 0.3 strongly suggest active P-gp mediated efflux[3].

Phase II: Pharmacodynamics (Behavioral Efficacy)

The Causality of Behavioral Despair Models

To evaluate the antidepressant-like efficacy of the compound, we utilize the Forced Swim Test (FST) and the Tail Suspension Test (TST). These assays measure "immobility"—a state of behavioral despair where the animal ceases active escape attempts[6][7]. SNRIs acutely increase synaptic concentrations of 5-HT and NE, which robustly decreases immobility time and shifts behavior toward active swimming or climbing[7][8].

MOA A 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl B SERT Blockade A->B C NET Blockade A->C D Increased Synaptic 5-HT & NE B->D C->D E Postsynaptic Receptor Activation D->E F Antidepressant & Analgesic Phenotype E->F

Fig 2: Putative mechanism of action for 3-phenoxymethylpyrrolidine derivatives via SERT/NET blockade.

Step-by-Step Protocol: Forced Swim Test (FST)

Note: A sub-chronic dosing schedule is recommended, as single acute doses of certain reuptake inhibitors can yield false negatives due to delayed synaptic accumulation[7].

  • Apparatus Setup: Use transparent cylindrical glass vessels (diameter 10 cm, height 25 cm). Fill with water (depth 10–12 cm) maintained strictly at 23–25°C to prevent hypothermia-induced immobility[8].

  • Dosing Schedule: Administer the compound, vehicle (negative control), or Venlafaxine (positive control, 16-64 mg/kg) at three time points: 24 hours, 4 hours, and 30 minutes prior to the test[7].

  • Testing Phase: Place the mouse gently into the water. The total test duration is 6 minutes.

  • Scoring: Discard the first 2 minutes (habituation phase). Record the duration of immobility (making only movements necessary to keep the head above water) during the final 4 minutes[8].

Phase III: Safety Validation & Locomotor Activity

The Causality of the Open Field Test (OFT)

A critical vulnerability of the FST and TST is that any compound causing generalized motor stimulation (e.g., amphetamines) will artificially reduce immobility time, mimicking an antidepressant effect[8]. To create a self-validating system , every compound showing efficacy in the FST/TST must be cross-screened in the Open Field Test. If the compound reduces immobility in the FST but does not significantly increase total distance traveled in the OFT, the antidepressant-like effect is considered genuine[8].

Step-by-Step Protocol: Open Field Test
  • Apparatus Setup: Use a square acrylic arena (40 cm × 40 cm × 30 cm) placed in a dimly lit, sound-attenuated room.

  • Dosing: Administer the test compound 30 minutes prior to the assay (matching the final dose of the FST protocol).

  • Testing Phase: Place the mouse in the center of the arena. Record activity for 10 minutes using an overhead automated video tracking system (e.g., ANY-maze or EthoVision).

  • Metrics Analyzed: Total distance traveled (cm) and time spent in the center vs. periphery (to assess baseline anxiety).

Table 2: Behavioral Pharmacodynamics Data Matrix
AssayPrimary MetricVehicle ControlTarget Response (SNRI)Interpretation
FST Immobility Time (s)High (~180s)Significant ReductionIndicates antidepressant-like efficacy.
TST Immobility Time (s)High (~150s)Significant ReductionConfirms FST results without hypothermia stress.
OFT Total Distance (cm)BaselineNo Significant ChangeRules out false positives from psychostimulation.

References

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update Source: ResearchGate URL
  • Behavioral Assessment of Antidepressant Activity in Rodents Source: NCBI - NIH URL
  • Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration Source: PMC URL
  • The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test Source: MDPI URL
  • ABCB1 Gene Is Associated With Clinical Response to SNRIs in a Local Chinese Han Population Source: Frontiers URL
  • Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings Source: PMC URL
  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors Source: ACS Publications URL
  • CN102471258A - 3-phenoxymethylpyrrolidine compounds Source: Google Patents URL

Sources

Method

Application Note: In Vitro Assay Preparation for 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Executive Summary & Physicochemical Rationale 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a synthetic small molecule characterized by a basic pyrrolidine ring linked via a methyl ether to a lipophilic, electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a synthetic small molecule characterized by a basic pyrrolidine ring linked via a methyl ether to a lipophilic, electron-withdrawing 3-bromophenoxy moiety. In drug development and molecular screening, compounds bearing this pharmacophore are frequently investigated as neuroactive ligands or specialized building blocks.

Successfully transitioning this compound from a lyophilized powder to a reliable cell culture assay requires overcoming specific physicochemical hurdles. While the hydrochloride (HCl) salt form significantly enhances the compound's theoretical aqueous solubility compared to its free-base counterpart, dissolving high concentrations (>1 mM) directly into unbuffered or weakly buffered culture media can induce localized acidic microenvironments. This transient pH drop can severely stress delicate cell lines, confounding assay readouts. Furthermore, the highly lipophilic bromophenoxy group risks micelle formation or precipitation if the media pH approaches the pKa of the pyrrolidine nitrogen (typically ~9.5–10.5).

To ensure a self-validating and reproducible system , this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) for master stock generation, followed by a controlled, multi-step aqueous dilution strategy.

Experimental Workflow & Logic

The following workflow is designed to ensure complete molecular solvation while protecting the integrity of the target cell lines.

AssayPrep Powder 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl (Powder) Stock 10 mM Master Stock (100% Anhydrous DMSO) Powder->Stock Solubilize & Sonicate QC Quality Control (LC-MS Purity Check) Stock->QC Aliquot & Freeze (-80°C) Dilution 10X Intermediate Dilution (Pre-warmed Culture Media) QC->Dilution Thaw & Dilute Assay In Vitro Assay Plate (Final DMSO ≤ 0.1%) Dilution->Assay Transfer to Cells

Workflow for 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl preparation and assay integration.

Quantitative Data & Reagent Specifications

To standardize the preparation across different assay runs, adhere to the quantitative thresholds outlined below.

ParameterSpecificationScientific Rationale
Molecular Weight ~292.60 g/mol Required for precise molarity calculations (Free base: 256.14 + HCl: 36.46).
Master Stock Conc. 10 mMBalances complete solubility with the need to minimize final DMSO volume.
Primary Solvent Anhydrous DMSO (>99.9%)Prevents hydrolysis of the ether linkage; ensures lipophilic core solvation.
Max Final DMSO % ≤ 0.1% (v/v)Prevents solvent-induced apoptosis and metabolic shifts in cell culture [1].
Storage Conditions -80°C, desiccated, darkPrevents photobleaching of the bromophenoxy group and thermal degradation.
Working Conc. Range 1 nM – 10 µMTypical pharmacological screening window for target engagement.

Detailed Preparation Protocols

Phase 1: 10 mM Master Stock Formulation

Causality: Preparing the stock in anhydrous DMSO rather than water prevents the acidic HCl salt from altering the pH of your downstream assay, while simultaneously preventing the lipophilic bromophenoxy moiety from crashing out of solution.

  • Equilibration: Remove the lyophilized 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl powder from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Why? Opening cold vials introduces ambient condensation, which degrades the compound and artificially inflates the powder's mass during weighing.

  • Weighing: Weigh exactly 2.93 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile-filtered, anhydrous DMSO (>99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until completely clear.

  • Aliquot & Storage: Divide the master stock into 20 µL single-use aliquots in amber tubes to protect from light. Store immediately at -80°C. Why? Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric water, which causes gradual precipitation of the compound.

Phase 2: Self-Validating Serial Dilution & Cell Treatment

Causality: Direct addition of a 10 mM DMSO stock into a 96-well plate containing cells causes immediate osmotic shock and localized compound precipitation ("crashing out") before diffusion can occur. We mitigate this by preparing a 10X intermediate in pre-warmed media. Furthermore, cell lines must be authenticated and mycoplasma-free to ensure the observed phenotypes are genuine [2].

  • Thawing: Thaw a single 20 µL aliquot of the 10 mM stock at room temperature.

  • Intermediate Preparation (10X):

    • To achieve a final top assay concentration of 10 µM, first prepare a 100 µM (10X) intermediate.

    • Add 10 µL of the 10 mM stock to 990 µL of pre-warmed, complete cell culture media (e.g., DMEM + 10% FBS). Vortex immediately.

  • Vehicle Control Matching (Critical QC Step):

    • Self-Validation: You must prove that any cell death or activation is due to 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl, not the solvent.

    • Prepare a "Vehicle-Only 10X Intermediate" by adding 10 µL of pure DMSO to 990 µL of media.

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions of the 10X compound intermediate using the 10X Vehicle Control media as the diluent. Why? This ensures that the DMSO concentration remains exactly constant (1% in the 10X intermediate, resulting in 0.1% in the final assay) across the entire dose-response curve.

  • Cell Treatment: Transfer 10 µL of the 10X intermediate solutions into 90 µL of culture media already present in the 96-well plate containing adhered cells. The final highest concentration will be 10 µM compound in 0.1% DMSO.

Quality Control & Troubleshooting

To guarantee the trustworthiness of the assay, implement the following self-validating checkpoints:

  • LC-MS Stability Check: Before running critical pivotal assays, run an aliquot of the 10 mM DMSO stock (diluted to 1 µM in LC-MS grade acetonitrile/water) through LC-MS to verify that the ether linkage has not hydrolyzed and that the bromine atom remains intact (look for the characteristic 1:1 isotopic M / M+2 doublet of bromine).

  • Solvent Toxicity Thresholds: If the vehicle control wells show >5% deviation in viability compared to untreated (media-only) wells, the cell line is hypersensitive to DMSO. As established by , even low doses of DMSO can induce caspase-independent neuronal death via AIF translocation. If this occurs, the master stock must be prepared at a higher concentration (e.g., 50 mM) to further reduce the final DMSO volume transferred to the cells.

  • Cell Line Integrity: Ensure all cell lines utilized for this assay comply with standard biomedical research guidelines, including routine Short Tandem Repeat (STR) profiling and mycoplasma testing, to prevent misinterpretation of the compound's efficacy.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330.[Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Cancer Research UK. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride .

This molecule is a critical building block in medicinal chemistry, but its synthesis is often plagued by poor etherification yields, competing elimination reactions, and difficulties in isolating a crystalline salt. This guide deconstructs the synthetic workflow, provides field-proven protocols, and offers a mechanistic troubleshooting FAQ to ensure your reactions are robust, scalable, and self-validating.

Mechanistic Overview & Synthetic Workflow

The synthesis of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride typically begins with 1-Boc-3-pyrrolidinemethanol . The Boc protecting group is strictly required to prevent unwanted N -alkylation or N -oxidation during the etherification step.

To install the 3-bromophenoxy moiety, chemists generally choose between two primary pathways:

  • The Mitsunobu Reaction: A direct, dehydrative redox coupling using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD)[1],[2].

  • The Williamson Ether Synthesis: A two-step sequence involving the activation of the alcohol (e.g., mesylation) followed by a base-mediated bimolecular nucleophilic substitution ( SN​2 )[3],[4].

Once the ether is formed, a highly efficient acidic cleavage of the Boc group yields the target hydrochloride salt.

Workflow A 1-Boc-3-pyrrolidinemethanol (Starting Material) B Etherification (Mitsunobu or Williamson) A->B C 1-Boc-3-[(3-Bromophenoxy)methyl]pyrrolidine (Intermediate) B->C D Boc Deprotection (4M HCl / Dioxane) C->D E Target Molecule (Hydrochloride Salt) D->E

Synthetic workflow for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride.

Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC/LC-MS checkpoints) are embedded to verify the success of each step before proceeding.

Protocol A: The Mitsunobu Route (Preferred for Milligram to Gram Scale)

The Mitsunobu reaction is highly stereospecific and avoids the use of strong bases, making it ideal for sensitive substrates[5],[1].

  • Preparation: In an oven-dried flask under N₂, dissolve 1-Boc-3-pyrrolidinemethanol (1.0 eq), 3-bromophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate formed between PPh₃ and DIAD.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Causality: Dropwise addition ensures the phosphonium intermediate binds to the alcohol oxygen rather than undergoing side reactions[6].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Validation: Check by LC-MS. The mass of the Boc-protected intermediate should be [M+H-tBu]⁺ = 299.9 m/z.

  • Workup: Concentrate the solvent, triturate the crude mixture with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), filter, and purify the filtrate via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The Williamson Route (Preferred for Multi-Gram to Kilogram Scale)

For larger scales, the atom economy and cost of Mitsunobu reagents become prohibitive. The Williamson ether synthesis is a robust alternative[3],[7].

Step 1: Mesylation

  • Dissolve 1-Boc-3-pyrrolidinemethanol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours.

  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the mesylate. (Self-validation: TLC should show complete consumption of the starting alcohol).

Step 2: Etherification

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF.

  • Add 3-bromophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Potassium Iodide (KI, 0.1 eq). Causality: KI acts as a catalyst via the Finkelstein reaction, converting the mesylate to a highly reactive iodide in situ, which accelerates the SN​2 pathway over competing E2 elimination[4].

  • Heat the mixture to 80 °C for 8 hours.

  • Cool, dilute with water, extract with EtOAc, and purify via chromatography.

Protocol C: Deprotection & Salt Formation
  • Dissolve the purified 1-Boc-3-[(3-Bromophenoxy)methyl]pyrrolidine in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 4 hours. Causality: Anhydrous HCl is critical; aqueous HCl can lead to emulsions and makes isolating the crystalline salt difficult.

  • Concentrate the reaction mixture under reduced pressure to a thick syrup.

  • Crystallization: Add anhydrous Methyl tert-butyl ether (MTBE) and vigorously triturate until a free-flowing white solid precipitates. Filter and dry under high vacuum.

Troubleshooting Guides & FAQs

LogicTree Root Issue: Low Yield in Etherification Step Mits Route: Mitsunobu Reaction Root->Mits Will Route: Williamson Synthesis Root->Will M1 Check Reagent Addition Order (Add DIAD last at 0°C) Mits->M1 M2 Ensure Anhydrous Conditions (Water quenches betaine) Mits->M2 W1 Competing E2 Elimination? Switch to milder base (Cs2CO3) Will->W1 W2 Poor SN2 Kinetics? Add catalytic KI (Finkelstein) Will->W2

Troubleshooting logic tree for resolving low etherification yields.

Q: My Mitsunobu reaction stalls at 50% conversion. How do I push it to completion? A: Stalled Mitsunobu reactions are typically caused by moisture in the solvent or adding the reagents in the wrong order. Water rapidly hydrolyzes the PPh₃-DIAD betaine intermediate[5]. Ensure your THF is strictly anhydrous. If the reaction still stalls, do not add more DIAD alone; you must add a pre-mixed "cocktail" of PPh₃ and DIAD (0.3 eq each) dissolved in THF to re-initiate the catalytic cycle.

Q: I am observing a large amount of a volatile byproduct in the Williamson route, and my yield is under 30%. Why? A: You are likely observing E2 elimination. Primary mesylates adjacent to a bulky pyrrolidine ring can undergo elimination if the base is too strong or the temperature is too high[3]. If you are using Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), switch to a milder, more polarizable base like Cesium Carbonate (Cs₂CO₃). Furthermore, adding 10 mol% KI lowers the activation energy for the SN​2 substitution, outcompeting the elimination pathway.

Q: The final HCl salt is a sticky, hygroscopic gum instead of a free-flowing powder. How do I fix this? A: This is a classic issue caused by residual dioxane or trace water trapped in the crystal lattice. To resolve this, re-dissolve the gum in a minimal amount of DCM, and co-evaporate it three times to strip away the dioxane. Finally, triturate the residue vigorously in anhydrous MTBE or diethyl ether. The shear force of stirring in a non-polar, anhydrous anti-solvent will force the hydrochloride salt to crystallize.

Quantitative Data Summary

To aid in experimental design, the following tables summarize the expected outcomes and optimization parameters for the etherification step based on field-proven data.

Table 1: Route Comparison for Etherification
ParameterMitsunobu RouteWilliamson Route
Typical Yield 75 - 85%60 - 75%
Reaction Time 12 hours2 hours (Activation) + 8 hours (Coupling)
Scalability Poor (High MW byproducts, exotherms)Excellent (Easily scalable to >100g)
Major Byproducts Triphenylphosphine oxide (TPPO), HydrazinesElimination products (alkenes)
Purification Difficult (Requires careful chromatography)Moderate (Aqueous workup removes salts)
Table 2: Base Optimization for Williamson Ether Synthesis
BaseSolventTemp (°C)AdditiveObserved Result / Yield
K₂CO₃MeCN80NoneSluggish reaction, ~40% yield.
NaHTHF65NoneHigh E2 elimination, ~25% yield.
Cs₂CO₃ DMF 80 None Good conversion, ~60% yield.
Cs₂CO₃ DMF 80 10 mol% KI Excellent SN​2 kinetics, ~75% yield.

References

  • Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Mitsunobu Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Mitsunobu reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - MDPI Source: MDPI URL:[Link]

Sources

Optimization

reducing halogenated impurities in 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride batches

Welcome to the Technical Support Center for API Process Development. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up 3-[(3-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Process Development. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists scaling up 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride .

The retention of halogenated impurities—specifically des-bromo (hydrodehalogenation) and over-halogenated (chloro-exchange) byproducts—is a notorious bottleneck in aryl bromide chemistry. This guide synthesizes mechanistic causality, regulatory thresholds, and self-validating experimental protocols to help you engineer a robust, high-purity process.

Section 1: Mechanisms & Causality (FAQs)

Q1: Why do des-bromo and chloro-exchange impurities persistently appear in my batches? A: The formation of these impurities is dictated by the inherent reactivity of the aryl bromide moiety.

  • Des-bromo Impurity (3-(phenoxymethyl)pyrrolidine): The C–Br bond dissociation energy is relatively low. This makes the molecule highly susceptible to hydrodehalogenation via two primary pathways: oxidative addition by trace transition metals (e.g., Pd or Cu residues from upstream reactors) or radical-mediated cleavage triggered by light, heat, or ethereal peroxides [3].

  • Chloro-exchange Impurity: During the Boc-deprotection step to form the hydrochloride salt, the use of concentrated HCl at elevated temperatures can induce a nucleophilic aromatic substitution ( SN​Ar ). While unactivated aryl bromides typically resist SN​Ar , trace metal contaminants can catalyze a Finkelstein-type halide exchange, swapping the bromine for chlorine.

Q2: Why is standard recrystallization failing to remove the des-bromo impurity? A: Crystallization relies on differential solubility and crystal lattice packing. Because the des-bromo impurity differs from the API by only a single bromine atom, it possesses a nearly identical spatial footprint and polarity. Instead of remaining in the mother liquor, the des-bromo molecule acts as a "guest" and substitutes into the API’s crystal lattice, forming a solid solution. To break this, we must manipulate thermodynamic solubility curves using specific solvent/antisolvent pairs rather than relying solely on cooling [2].

Q3: How do these impurities impact regulatory compliance? A: Under regulatory frameworks, halogenated impurities must be strictly controlled due to potential off-target toxicities. According to the [1], any unidentified impurity exceeding the 0.10% reporting threshold (for a maximum daily dose ≤ 2g) must be reported, and those exceeding 0.15% must be fully qualified through safety studies.

Section 2: Diagnostic Workflow & Data Profiling

When an out-of-specification (OOS) result occurs, identifying the exact mass shift via LC-MS dictates the troubleshooting path.

ImpurityWorkflow A Impurity Detected (>0.10% ICH Q3A Threshold) BB BB A->BB [M-79] Da B LC-MS/NMR Characterization D Chloro-exchange Impurity (Br replaced by Cl) B->D [M-44] Da C Des-bromo Impurity (Loss of Br) E Investigate Trace Metals & Radical Pathways C->E F Audit HCl Deprotection Conditions (Temp/Time) D->F G Implement Selective Crystallization Protocol E->G F->G BB->C [M-79] Da

Logical workflow for diagnosing and mitigating halogenated impurities in API synthesis.

Table 1: Quantitative Impurity Data & ICH Q3A(R2) Action Limits

Impurity TypeStructural ChangeMass Shift (LC-MS)Typical Root CauseICH Reporting ThresholdICH Qualification Threshold
Des-bromo Loss of Aryl Bromine-79 DaTrace Pd/Cu, Radical cleavage0.05% - 0.10%0.15%
Chloro-exchange Br replaced by Cl-44 DaHarsh HCl deprotection, Metal catalysis0.05% - 0.10%0.15%
Starting Material Unreacted 3-BromophenolN/AIncomplete Mitsunobu/Alkylation0.05% - 0.10%0.15%

Section 3: Experimental Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experiments contain internal mass-balance checks and controls that independently verify whether the root cause has been successfully isolated.

Protocol 1: Self-Validating Diagnostic Assay for Hydrodehalogenation

If you suspect the des-bromo impurity is forming during the reaction (rather than being present in the starting material), use this protocol to isolate the mechanistic pathway (radical vs. metal-catalyzed).

Causality Rationale: By splitting the reaction and spiking one half with a radical initiator and the other with a metal chelator, the system internally proves the active degradation pathway. If the radical spike accelerates degradation while the chelator does not suppress it, the process is definitively radical-mediated.

Step-by-Step Methodology:

  • Sample Preparation: Extract 3 x 10 mL aliquots of the reaction mixture prior to the Boc-deprotection step.

  • Control Setup:

    • Vial A (Control): Unmodified reaction mixture.

    • Vial B (Radical Probe): Spike with 1 mol% AIBN (Azobisisobutyronitrile) and expose to ambient light.

    • Vial C (Metal Probe): Spike with 5 mol% EDTA or a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol).

  • Execution: Stir all vials at the standard process temperature for 4 hours.

  • Quench & Analyze: Quench the aliquots and analyze via quantitative HPLC-UV.

  • Validation Logic:

    • If Vial B shows a >2x increase in the des-bromo peak relative to Vial A, your process is suffering from radical-mediated cleavage. Mitigation: Degas solvents with Argon and add a radical scavenger (e.g., BHT).

    • If Vial C shows a complete halt of des-bromo formation relative to Vial A, trace metals are the culprit. Mitigation: Implement a metal-scavenging wash prior to deprotection.

Protocol 2: Thermodynamic Antisolvent Crystallization

When chemical prevention fails, physical rejection is required. This protocol leverages the slight solubility difference between the brominated API and the des-bromo impurity in highly polar environments.

CrystLogic S1 Crude 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl S2 Dissolution in Isopropanol (iPrOH) at 70°C S1->S2 S3 Controlled Cooling (0.1°C/min) & Seeding at 55°C S2->S3 S4 Antisolvent Addition (Heptane or MTBE) S3->S4 S5 Pure API Crystal Lattice (Halogen Impurities Excluded) S4->S5 Solid Phase S6 Mother Liquor (Retains Des-bromo/Chloro analogs) S4->S6 Liquid Phase

Stepwise crystallization logic for rejecting structurally similar halogenated impurities.

Causality Rationale: Isopropanol (iPrOH) provides a steep solubility curve for the API. The des-bromo impurity, lacking the bulky, polarizable bromine atom, remains highly soluble in the iPrOH/Antisolvent mixture. Slow cooling prevents rapid supersaturation, ensuring the crystal lattice forms perfectly without trapping the smaller des-bromo guest molecules [2].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl in 5 volumes of Isopropanol (iPrOH). Heat to 70°C under inert nitrogen until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE filter to remove any heterogeneous nucleating agents (dust/metal particulates).

  • Controlled Cooling & Seeding: Cool the reactor at a strict rate of 0.1°C/min. At 55°C, seed the solution with 0.5 wt% of pure API crystals to initiate controlled nucleation.

  • Antisolvent Addition: Once the slurry has formed at 40°C, dose in 3 volumes of Heptane (or MTBE) over 2 hours using a dosing pump.

  • Aging & Isolation: Age the slurry at 5°C for 4 hours. Filter the crystals and wash with a cold 1:1 mixture of iPrOH/Heptane.

  • Self-Validation Check: Quantify the impurity mass in both the isolated solid and the mother liquor via HPLC. Validation condition: (Mass of Impurity in Solid) + (Mass of Impurity in Mother Liquor) must equal (Initial Mass of Impurity in Crude). This proves the impurity was thermodynamically rejected into the solvent, validating the physical separation mechanism.

References

  • Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance Documents.[Link] [1]

  • Agrawal, P., et al. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, ACS Publications.[Link] [2]

  • World Intellectual Property Organization. "An improved process for minimising the formation of dehalogenated byproducts.
Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods for this compound. Here, we address common challenges in achieving optimal retention time, peak shape, and resolution, providing in-depth explanations and actionable protocols.

Understanding the Analyte: 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte that influence its chromatographic behavior.

  • Structure: The molecule contains a pyrrolidine ring (a secondary amine), a bromophenoxy group, and is supplied as a hydrochloride salt.

  • Predicted Hydrophobicity: The predicted XlogP of the free base is 2.4, suggesting moderate hydrophobicity.[1]

  • Ionization: As a hydrochloride salt of a secondary amine, the pyrrolidine nitrogen will be protonated (positively charged) at acidic to neutral pH. This ionization significantly impacts its retention on reversed-phase columns.

  • UV Absorbance: The bromophenoxy group provides a chromophore, allowing for UV detection.

These characteristics suggest that reversed-phase HPLC is a suitable analytical technique. However, the presence of the ionizable amine can lead to challenging peak shapes and retention time variability if the mobile phase is not carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My peak for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is eluting too early (poor retention). How can I increase the retention time?

An early eluting peak, often near the void volume, indicates insufficient interaction with the stationary phase. This is a common issue with polar or charged analytes on reversed-phase columns.[2]

Underlying Causes:

  • High Mobile Phase Polarity: An excessively high percentage of the aqueous component in the mobile phase will cause the moderately hydrophobic analyte to spend more time in the mobile phase, leading to rapid elution.

  • Analyte Ionization: At low pH, the pyrrolidine nitrogen is protonated, increasing the compound's polarity and reducing its retention on a non-polar stationary phase.

  • Inappropriate Stationary Phase: A standard C18 column might not be optimal if the compound exhibits high polarity under the chosen conditions.

Troubleshooting Protocol:

  • Decrease Mobile Phase Polarity:

    • Action: Gradually decrease the percentage of the aqueous solvent (e.g., water) and increase the percentage of the organic modifier (e.g., acetonitrile or methanol).

    • Rationale: This increases the overall hydrophobicity of the mobile phase, promoting greater interaction between the analyte and the C18 stationary phase, thus increasing retention time.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) Expected Outcome on Retention Time (t R)
70:30Very Short t R
60:40Increased t R
50:50Further Increased t R
  • Adjust Mobile Phase pH:

    • Action: While a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) is generally recommended to ensure consistent protonation of the amine and suppress silanol interactions, a slight increase in pH (e.g., towards pH 4-5 using an acetate buffer) can decrease the overall polarity of the analyte by reducing the degree of protonation, which may increase retention. However, be cautious as operating in the mid-pH range can lead to peak shape issues if the pH is close to the analyte's pKa.

    • Rationale: Modifying the ionization state of the analyte directly alters its polarity and interaction with the stationary phase.

  • Consider a Different Organic Modifier:

    • Action: If using acetonitrile, try substituting it with methanol, or a combination of both.

    • Rationale: Methanol and acetonitrile have different solvent strengths and can offer different selectivities for aromatic compounds.

  • Evaluate the Stationary Phase:

    • Action: If poor retention persists, consider a column with a different chemistry.

    • Rationale:

      • Phenyl-Hexyl Column: The aromatic nature of the bromophenoxy group can exhibit strong π-π interactions with a phenyl-based stationary phase, enhancing retention.

      • Embedded Polar Group (EPG) Column: These columns are designed to provide better retention for polar compounds and are more stable in highly aqueous mobile phases.

      • Hydrophilic Interaction Chromatography (HILIC): For very polar compounds, HILIC is an alternative that uses a polar stationary phase and a high organic mobile phase.[3]

Troubleshooting Workflow for Poor Retention

Caption: Workflow for addressing insufficient retention.

The peak for my compound is tailing significantly. What is causing this and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like amines and results in an asymmetric peak shape, which can compromise accurate integration and quantification.[4]

Underlying Causes:

  • Secondary Silanol Interactions: The most frequent cause for tailing of basic compounds is the interaction between the protonated amine group of the analyte and free, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5]

  • Improper Mobile Phase pH: If the mobile phase pH is not sufficiently low, a mixed population of protonated and unprotonated analyte molecules can exist, leading to peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[6]

Troubleshooting Protocol:

  • Optimize Mobile Phase pH and Buffering:

    • Action: Ensure the mobile phase pH is at least 2 pH units below the pKa of the pyrrolidine nitrogen. Using a low concentration of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is crucial.

    • Rationale: A low pH ensures the analyte is fully and consistently protonated. It also suppresses the ionization of surface silanol groups, minimizing the undesirable secondary interactions.

  • Use a Base-Deactivated or End-Capped Column:

    • Action: Employ a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds.

    • Rationale: End-capping masks most of the residual silanol groups, preventing them from interacting with the basic analyte.

  • Add a Competing Base to the Mobile Phase:

    • Action: In some cases, adding a small amount of a competing base (e.g., 10-20 mM of triethylamine, TEA) to the mobile phase can improve peak shape. Note: TEA is not suitable for mass spectrometry detection.

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions.

  • Column Washing and Regeneration:

    • Action: If the column is suspected to be contaminated, follow the manufacturer's instructions for washing and regeneration.[7]

    • Rationale: A thorough wash with a series of strong and weak solvents can remove contaminants that may be causing peak tailing.

Troubleshooting Workflow for Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

I am observing peak splitting or a doublet peak. What could be the issue?

Peak splitting can be a frustrating problem that points to issues with the sample, the column, or the HPLC system.[4][8]

Underlying Causes:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the analyte to precipitate or band improperly at the head of the column.[6]

  • Column Void or Channeling: A void at the column inlet or a disturbance in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[5]

  • Partial Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to a split or distorted peak.

Troubleshooting Protocol:

  • Match Sample Solvent to Mobile Phase:

    • Action: Dissolve the sample in the initial mobile phase composition or a solvent that is weaker (more polar) than the mobile phase.

    • Rationale: This ensures that the analyte is properly focused at the head of the column upon injection, leading to a sharp, symmetrical peak.

Mobile Phase Recommended Sample Solvent Solvent to Avoid
50:50 ACN:H₂O50:50 ACN:H₂O or H₂O100% Acetonitrile or DMSO
  • Check for Column Damage:

    • Action: If the problem persists across multiple samples, disconnect the column and inspect the inlet frit for any discoloration or blockage. If possible, reverse the column (if permitted by the manufacturer) and flush it at a low flow rate.

    • Rationale: This can sometimes dislodge particulates from the inlet frit. However, a void often indicates that the column needs to be replaced.[7]

  • Ensure Complete Sample Dissolution:

    • Action: Visually inspect the prepared sample for any undissolved particulate matter. If necessary, sonicate or vortex the sample and filter it through a 0.22 µm syringe filter before injection.

    • Rationale: Incomplete dissolution can lead to a portion of the analyte being injected as a solid, which then dissolves slowly on the column, causing peak distortion.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Hawks, C. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column.
  • Chen, W.-H., & Lee, M.-R. (n.d.).
  • Gevaerd, A., de Oliveira, M. F., & Bergamini, M. F. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • ResearchGate. (2017, June 7). Increasing retention time of a sample in HPLC?.
  • Musiał, M., & Rojek, B. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • PubChem. (n.d.). (R)-3-(3-Methylphenoxy)pyrrolidine HCl.
  • PubChemLite. (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO).

Sources

Optimization

stability of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability and handling issues with functionalized pyrrolidine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability and handling issues with functionalized pyrrolidine building blocks.

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly versatile secondary amine featuring a halogenated aryl ether linkage. While the compound is generally robust, its behavior in aqueous buffer systems is dictated by a delicate interplay of pH-dependent solubility, photochemistry, and oxidative stress.

This guide provides a mechanistic framework to help you troubleshoot anomalies, understand the causality behind degradation pathways, and establish self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: I prepared a 1 mM solution in a pH 9.5 carbonate buffer, and the concentration dropped by 40% within an hour according to HPLC. Is the ether bond hydrolyzing? Analysis & Causality: It is highly unlikely that the ether bond is hydrolyzing. Aryl alkyl ethers are exceptionally stable to hydrolysis at physiological and mildly basic pH; chemical cleavage of this bond typically requires strong Lewis acids, arene activation, or extreme thermal conditions[1]. The rapid "loss" of compound you are observing is a physical stability issue, not a chemical one. Mechanism: The pyrrolidine nitrogen has a pKa of approximately 9.2. In a pH 9.5 buffer, more than 50% of the compound is deprotonated to its free base form. The free base lacks the ionic charge of the hydrochloride salt, drastically reducing ion-dipole interactions with water. This leads to rapid microscopic precipitation or adsorption to the hydrophobic plastic walls of your reaction vessel. Resolution: Maintain the buffer pH below 8.0 to ensure >90% protonation. If high pH is strictly required for your assay, introduce a co-solvent (e.g., 2-5% DMSO) to solubilize the free base. Validate this by measuring the OD600 of the solution; an increase in absorbance indicates physical precipitation, not chemical degradation.

Q2: After leaving the aqueous stock on the benchtop under ambient light for three days, LC-MS shows a new peak with a mass of[M-H+ - 79]. What is happening? Analysis & Causality: You are observing photo-induced debromination. Mechanism: The 3-bromophenoxy moiety contains a C–Br bond, which has a relatively low bond dissociation energy compared to C–Cl or C–F bonds. Exposure to ambient UV/visible light induces homolytic cleavage of the C–Br bond, generating an aryl radical. This radical quickly abstracts a hydrogen atom from the solvent or buffer, yielding the debrominated analog (3-phenoxymethylpyrrolidine)[2]. Resolution: Always store aqueous solutions in amber glass vials. For benchtop assays lasting more than a few hours, wrap the tubes in aluminum foil to block photolytic activation.

Q3: I need to store the compound in solution for weeks. Does the choice of buffer matter? Analysis & Causality: Yes. While the compound is chemically stable, certain buffers can accelerate auto-oxidation of the ether linkage. Mechanism: The methylene group adjacent to the ether oxygen (the alpha-carbon) is susceptible to auto-oxidation, forming hydroperoxides[3]. Transition metal impurities—often found in trace amounts in standard phosphate buffers—can catalyze this radical chain reaction. Furthermore, general base catalysis by high concentrations of phosphate can sometimes accelerate degradation pathways compared to zwitterionic buffers[4]. Resolution: Use zwitterionic buffers like HEPES or Tris instead of phosphate if long-term stability is required. Add a trace amount of a chelator (e.g., 0.1 mM EDTA) to sequester trace metals and halt auto-oxidation.

Part 2: Quantitative Data & Stability Profiling

To assist in assay design, the following tables summarize the critical physicochemical parameters and empirical stability metrics for this compound.

Table 1: pH-Dependent Physicochemical States

ParameterValueCausality / Impact on Assay
pKa (Pyrrolidine Nitrogen) ~9.2Dictates the protonation state in physiological buffers.
LogD (pH 7.4) ~0.5Highly water-soluble; ideal for aqueous biological assays.
LogD (pH 10.0) ~2.8Highly lipophilic; prone to rapid precipitation and plastic-binding.
UV Absorbance Max (λmax) ~275 nmOverlaps with ambient light, necessitating amber vial storage.

Table 2: Empirical Stability Matrix in Aqueous Buffers

Storage ConditionBuffer SystemEstimated Half-Life (t½)Primary Degradation Pathway
4°C, Dark50 mM HEPES (pH 7.4) + EDTA> 6 monthsNone (Stable)
37°C, Dark50 mM Phosphate (pH 7.4)~ 4 weeksTrace-metal catalyzed auto-oxidation
25°C, Ambient Light50 mM Tris (pH 7.4)< 3 daysPhotolytic debromination
25°C, Dark50 mM Carbonate (pH 9.5)< 1 hour (Apparent)Physical precipitation (Free base)

Part 3: Visualizing Degradation Pathways

DegradationMechanisms Compound 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl (Aqueous Solution) pH pH > 9.0 (Deprotonation) Compound->pH UV UV/Vis Light (Photolysis) Compound->UV Oxidation Trace Metals / O2 (Auto-oxidation) Compound->Oxidation FreeBase Free Base Formation (Physical Precipitation) pH->FreeBase Debromination Aryl Radical Formation (De-bromination) UV->Debromination Peroxide Alpha-Carbon Attack (Ether Cleavage) Oxidation->Peroxide

Fig 1. Mechanistic pathways of physical and chemical degradation in aqueous buffers.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following step-by-step methodology to formulate working stocks. This protocol incorporates built-in validation steps to guarantee the integrity of your solution.

Protocol: Preparation and Validation of Stability-Optimized Aqueous Stocks

  • Step 1: Gravimetric Preparation. Weigh the lyophilized powder using a microbalance. Perform this step under low-light conditions to prevent premature photolytic activation of the C–Br bond.

  • Step 2: Primary Solubilization. Dissolve the powder in degassed, double-distilled water (ddH₂O) to a concentration of 10 mM. The inherent acidity of the HCl salt will maintain a local pH of ~4.5–5.5, ensuring complete ionization and solubility.

  • Step 3: Buffer Dilution. Dilute the 10 mM aqueous stock into your target assay buffer (e.g., 50 mM HEPES, pH 7.4, supplemented with 0.1 mM EDTA to prevent auto-oxidation).

  • Step 4: Self-Validation (Turbidimetry). Before proceeding to biological or chemical assays, measure the optical density of the solution at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates microscopic precipitation. If observed, verify the final pH has not exceeded 8.0.

  • Step 5: Sterilization and Storage. Filter the validated solution through a 0.22 µm PTFE syringe filter. Note: Avoid nylon filters, which can non-specifically bind hydrophobic ether moieties. Aliquot into amber glass vials and store at 4°C.

PreparationWorkflow Step1 1. Weigh Compound (Protect from light) Step2 2. Dissolve in ddH2O (Form 10 mM Stock) Step1->Step2 Step3 3. Dilute into Buffer (pH 4.0 - 7.4) Step2->Step3 Decision Is solution cloudy? (Check OD600) Step3->Decision Yes Adjust pH < 8.0 or add 5% DMSO Decision->Yes Yes (Precipitation) No Filter Sterilize (0.22 µm PTFE) Decision->No No (Soluble) Yes->Step3 Store Store at 4°C (Amber vials + EDTA) No->Store

Fig 2. Self-validating workflow for the preparation of stable aqueous working solutions.

References

  • Arene Activation at Iridium Facilitates C–O Bond Cleavage of Aryl Ethers - acs.org. 1

  • Drug stability | Basicmedical Key - basicmedicalkey.com. 3

  • A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed - nih.gov. 4

  • Drug Stability for Pharmaceutical Scientists - National Academic Digital Library of Ethiopia - ethernet.edu.et. 2

Sources

Troubleshooting

preventing degradation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride during long-term storage

Technical Support Center: Stability & Storage of 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. This Active Pharmaceutical Ingredient (API) presents a dual-challenge during long-term storage: it contains a highly hygroscopic secondary amine hydrochloride salt, paired with a photolabile aryl bromide moiety.

FAQ 1: Moisture & Physical State Changes

Q: Why does the API powder transition into a sticky, gummy paste after brief exposure to ambient laboratory air?

A: Causality: The physical degradation you are observing is driven by the intrinsic hygroscopicity of the pyrrolidine hydrochloride salt. While formulating the compound as a hydrochloride salt effectively mitigates the volatility and flammability associated with its free base precursor, it introduces severe vulnerabilities to ambient moisture[1]. When exposed to humidity, the salt absorbs water molecules, which dissolve the crystalline lattice bridges—a process known as deliquescence. This drastically lowers the glass transition temperature of the powder, causing it to liquefy into a paste[2].

Self-Validating Protocol (Gravimetric Moisture Test): To confirm whether the degradation is purely physical (moisture uptake) or chemical (hydrolysis), perform a self-validating gravimetric test:

  • Weigh exactly 100.0 mg of the degraded API in a tared analytical vial.

  • Place the vial in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) at 25°C for 24 hours.

  • Reweigh the vial. Validation Logic: If the mass returns to exactly 100.0 mg (accounting for initial moisture) and the powder re-crystallizes, the degradation is purely physical moisture uptake. If the mass remains altered or the compound remains gummy, secondary chemical degradation (such as ether hydrolysis) has occurred, and the batch must be discarded.

FAQ 2: Photolytic Degradation & Impurity Generation

Q: During HPLC analysis of a 6-month stability batch, we detected a new impurity with a lower retention time. Mass spectrometry indicates a loss of ~79 Da. What happened?

A: Causality: A molecular weight loss of ~79 Da corresponds to the loss of a bromine atom (atomic weight ≈ 79.9 g/mol ). The 3-bromophenoxy group in your molecule is highly susceptible to photolytic degradation. Exposure to ambient visible or UV light induces homolytic cleavage of the relatively weak C-Br bond, generating a highly reactive aryl radical[3]. This radical rapidly abstracts a hydrogen atom from residual solvent or moisture, resulting in a dehalogenated impurity (3-phenoxymethylpyrrolidine).

Self-Validating Protocol (Actinic Challenge): To validate that light is the sole catalyst for this impurity, conduct a forced degradation study according to ICH Q1B guidelines[4]:

  • Prepare two identical 1 mg/mL solutions of the API in HPLC-grade water.

  • Wrap one vial entirely in aluminum foil to serve as a Dark Control[4].

  • Expose both vials to 1.2 million lux hours and 200 watt hours/square meter of near-UV energy[4].

  • Analyze both via HPLC-MS. Validation Logic: If the -79 Da impurity appears only in the exposed vial, the degradation is definitively photolytic. This strictly dictates the necessity of actinic (amber) glass for all future primary packaging.

G A 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl B Moisture Exposure (Hygroscopicity) A->B C Photon Absorption (UV/Vis Light) A->C D Crystal Bridge Dissolution & Deliquescence B->D E Homolytic C-Br Cleavage (Aryl Radical Formation) C->E F Hydrolysis / pH Shift D->F G Dehalogenation / Cross-Coupling E->G

Logical degradation pathways of the API via moisture and photolytic stress.

FAQ 3: Long-Term Storage Compliance

Q: What are the exact storage parameters and packaging workflows required to establish a shelf-life for this API under ICH guidelines?

A: Causality: Regulatory bodies require stability data that reflects the climatic zones of the target market. To establish a re-test period or shelf life, ICH Q1A(R2) dictates specific temperature and relative humidity (RH) tolerances to monitor the API's degradation over time[5]. Because this molecule is sensitive to both moisture and light, the packaging must serve as an absolute barrier to both.

Quantitative Data: ICH Q1A(R2) Stability Testing Conditions for Drug Substances

Study TypeStorage ConditionMinimum Time Period Covered at SubmissionRecommended Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months[5]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months[5]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months[5]

Step-by-Step Methodology: API Packaging Protocol for Long-Term Stability To prevent hygroscopic deliquescence, photolytic dehalogenation, and ether auto-oxidation, execute the following workflow:

  • Vacuum Drying: Dry the API powder in a vacuum oven at 40°C (< 50 mbar) for 12 hours. Verify that the moisture content is <0.5% via Karl Fischer titration.

  • Inert Gas Purging: Transfer the API to a Type I amber glass vial. Purge the headspace with high-purity Argon. Causality: Argon is denser than Nitrogen and more effectively displaces residual oxygen at the powder bed level, preventing auto-oxidation of the ether linkage.

  • Primary Seal: Seal the vial with a PTFE-lined screw cap. PTFE provides a chemically inert barrier that prevents moisture permeation.

  • Secondary Packaging: Place the amber vial inside an aluminum foil-laminated pouch alongside a 1g silica gel desiccant packet. Heat-seal the pouch completely.

  • Self-Validating Seal Test: Weigh the entire sealed pouch assembly on an analytical balance. Store it at 40°C/75% RH for 14 days, then reweigh. Validation Logic: A mass increase of >0.05% indicates a micro-leak in the heat seal, requiring repackaging before initiating the formal 12-month ICH study.

W S1 1. Vacuum Drying (<0.5% Moisture) S2 2. Argon Backfill (O2 Displacement) S1->S2 S3 3. Primary Pack (Amber Glass + PTFE) S2->S3 S4 4. Secondary Pack (Foil Pouch + Desiccant) S3->S4

Step-by-step packaging workflow for long-term stability and degradation prevention.

References

  • Q1A(R2) Guideline - ICH Source: ich.org URL:[Link]

  • Development of a Convergent and Scalable Synthetic Route to Long-Acting RSV Inhibitor JNJ-7950 Source: acs.org URL:[Link]

  • Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases Source: rsc.org URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: europa.eu URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Mass Spectrometry Validation of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

Abstract This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical procedures in drug development, this document offers an in-depth analysis of various mass spectrometry techniques, emphasizing their application in identity confirmation, purity assessment, and impurity profiling. We present a detailed, field-tested protocol for a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method, complete with experimental data and validation parameters according to international guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for pyrrolidine-based compounds.

Introduction: The Analytical Imperative for 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a substituted pyrrolidine derivative increasingly utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The structural integrity and purity of this starting material are paramount, as any impurities can propagate through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, rigorous analytical validation is not merely a regulatory requirement but a cornerstone of quality assurance in pharmaceutical development.

Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and quantification of pharmaceutical compounds and their impurities due to its high sensitivity, selectivity, and specificity.[1][2] This guide will compare and contrast the most relevant MS techniques for the validation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride samples, providing the scientific rationale behind the selection of the optimal analytical strategy.

Chemical Properties of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride
  • Molecular Formula: C₁₀H₁₃BrClNO[3]

  • Monoisotopic Mass: 277.9896 Da

  • Structure: alt text

The presence of a bromine atom provides a characteristic isotopic pattern that is highly useful for mass spectrometric identification. The pyrrolidine ring and the bromophenoxy moiety are potential sites for the formation of process-related impurities and degradation products.

Comparison of Mass Spectrometry Techniques for Validation

The choice of a mass spectrometry technique for validation depends on the specific analytical objective, such as simple identification, quantification, or comprehensive impurity profiling. Below is a comparison of commonly employed MS techniques in the pharmaceutical industry.

Technique Principle Strengths for This Application Limitations Primary Use Case
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds followed by mass analysis.Effective for identifying volatile impurities and residual solvents.[2]Requires derivatization for non-volatile compounds; potential for thermal degradation.Analysis of volatile organic impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds by liquid chromatography followed by two stages of mass analysis.High sensitivity and selectivity for quantification of the main component and known impurities.[2]May not be ideal for identifying unknown impurities without prior knowledge of their fragmentation.Targeted quantification and limit tests for known impurities.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Separates compounds by liquid chromatography followed by high-resolution mass analysis (e.g., Orbitrap, TOF).Provides accurate mass measurements for elemental composition determination and identification of unknown impurities.[4][5]Higher instrument cost and complexity compared to quadrupole-based systems.Comprehensive impurity profiling and structural elucidation of unknowns.

Expert Rationale: For a comprehensive validation that includes the identification of unknown impurities, which is a critical aspect of pharmaceutical development as mandated by regulatory agencies, LC-HRMS is the superior choice.[4] Its ability to provide accurate mass data allows for the confident assignment of elemental compositions for both the parent compound and any detected impurities, a significant advantage over nominal mass instruments.[1][5]

Recommended Validation Workflow: LC-HRMS

The following section outlines a comprehensive workflow for the validation of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride samples using LC-HRMS. This workflow is designed to be a self-validating system, incorporating checks and balances to ensure data integrity and compliance with regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[6][7][8][9]

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Sample Analysis & Reporting MD1 Sample & Standard Preparation MD2 LC Method Optimization (Column, Mobile Phase) MD1->MD2 MD3 HRMS Parameter Optimization (Ionization, Resolution) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 V6 System Suitability V5->V6 SA1 Batch Analysis V6->SA1 Validated Method SA2 Impurity Profiling & Identification SA1->SA2 SA3 Data Review & Report Generation SA2->SA3

Sources

Comparative

A Comparative Guide to the Binding Affinity of 3-[(3-Bromophenoxy)methyl]pyrrolidine Analogs at Monoamine Transporters

Introduction The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous neurologically active agents.[1] Within this class, 3-substituted pyrrolidine derivatives have garnered signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous neurologically active agents.[1] Within this class, 3-substituted pyrrolidine derivatives have garnered significant attention for their ability to modulate the activity of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[2] This guide provides a comparative analysis of the binding affinity of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride and its conceptual analogs, focusing on their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Compounds that interact with these transporters can act as reuptake inhibitors, increasing the synaptic concentration of neurotransmitters like dopamine, norepinephrine, and serotonin.[3] This mechanism is central to the therapeutic effects of many antidepressants and psychostimulants.[4][5] The specific affinity of a compound for each transporter subtype dictates its pharmacological profile and potential therapeutic applications. This guide will synthesize available data from structurally related compounds to project the structure-activity relationships (SAR) for 3-[(3-Bromophenoxy)methyl]pyrrolidine analogs, providing a framework for researchers in drug discovery and development.

Structure-Activity Relationships: The Influence of Substitution

The binding affinity of phenoxymethylpyrrolidine derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. While direct comparative data for a series of 3-[(3-Bromophenoxy)methyl]pyrrolidine analogs is not extensively available in the public domain, we can infer key SAR trends from related compound classes, such as α-pyrrolidinopropiophenones and other phenylpyrrolidine derivatives.[2]

The presence of a halogen, such as bromine, on the phenyl ring is known to modulate binding affinity and selectivity. For instance, in the α-pyrrolidinopropiophenone series, a 3-bromo substitution (3-Br PPP) results in a compound that is a potent inhibitor of both DAT and NET in the low micromolar range. Notably, this class of compounds generally exhibits weak activity at the serotonin transporter (SERT). This suggests that the 3-bromo substitution on the phenoxy ring of a 3-(phenoxymethyl)pyrrolidine scaffold would likely confer significant affinity for DAT and NET, with lower affinity for SERT.

The position of the halogen is also critical. Studies on other scaffolds have shown that moving a substituent from the para to the meta or ortho position can dramatically alter binding affinity.[6] For the 3-[(3-Bromophenoxy)methyl]pyrrolidine series, the meta substitution of the bromine atom is a key determinant of its interaction with the transporter binding sites.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (IC50 values) of 3-Bromo-α-pyrrolidinopropiophenone (3-Br PPP), a structurally related analog, at the human dopamine, norepinephrine, and serotonin transporters. This data provides a valuable surrogate for understanding the likely binding profile of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. The data is extracted from a study by Niello et al. (2021).

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)
3-Bromo-α-pyrrolidinopropiophenone (3-Br PPP)2.501.18>10

Data presented as half-maximal inhibitory concentrations (IC50) from in vitro uptake inhibition assays in HEK293 cells.

This data indicates that 3-Br PPP is a potent inhibitor of both hDAT and hNET, with a slight preference for hNET. The activity at hSERT is significantly lower, highlighting a degree of selectivity. It is plausible that 3-[(3-Bromophenoxy)methyl]pyrrolidine and its direct analogs would exhibit a similar trend of potent dual inhibition of DAT and NET with weaker SERT inhibition. Further substitutions on the phenoxy ring or the pyrrolidine ring would be expected to fine-tune this activity and selectivity profile.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To empirically determine the binding affinities of 3-[(3-Bromophenoxy)methyl]pyrrolidine analogs, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for such an assay using membranes from cells expressing the human monoamine transporters.[2][7]

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from hDAT, hNET, or hSERT.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.[2]

  • Radioligands:

    • hDAT: [³H]WIN 35,428[7]

    • hNET: [³H]Nisoxetine[7]

    • hSERT: [³H]Paroxetine[8]

  • Test Compounds: 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Preparation: To a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of varying concentrations of the test compound.

    • 25 µL of the appropriate radioligand at a concentration close to its Kd value.

    • 175 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Structure-Activity Relationship

To better illustrate the experimental process and the conceptual structure-activity relationship, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (hDAT, hNET, or hSERT) Incubation Incubation (Competitive Binding) Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubation Compounds Test Compounds & Controls Compounds->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Quantification Scintillation Counting (Quantification) Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

SAR_concept cluster_core Core Scaffold cluster_analogs Analogs cluster_activity Predicted Activity Core 3-(Phenoxymethyl) pyrrolidine Analog1 3-Bromo (meta) Core->Analog1 Analog2 4-Bromo (para) Core->Analog2 Analog3 2-Bromo (ortho) Core->Analog3 Analog4 Other Substituents (e.g., -CH3, -OCH3) Core->Analog4 Activity_DAT_NET High Affinity (DAT/NET) Analog1->Activity_DAT_NET Activity_SERT Low Affinity (SERT) Analog1->Activity_SERT Activity_Modulated Modulated Affinity & Selectivity Analog2->Activity_Modulated Analog3->Activity_Modulated Analog4->Activity_Modulated

Caption: Conceptual Structure-Activity Relationship.

Conclusion

While a comprehensive dataset for a full series of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride analogs is not yet publicly available, by examining structurally related compounds, we can confidently predict their potential as potent dual inhibitors of the dopamine and norepinephrine transporters, with likely lower affinity for the serotonin transporter. The meta-bromo substitution on the phenoxy ring is a key feature that likely drives this binding profile. The provided experimental protocol offers a robust method for empirically determining the binding affinities of novel analogs, which is essential for advancing the development of new central nervous system-active agents. Further research into this specific chemical space is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

  • Niello, M., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology, 188, 108507. [Link]

  • Niello, M., et al. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Giannini, G., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorders. Journal of Neurochemistry, 116(2), 164-176. [Link]

  • Butler, D. (2013). Translational research: The pipeline is broken. Nature, 497(7451), 536-537. [Link]

  • Talbot, J. N., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]

  • Katz, J. L., et al. (2011). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 11(13), 1684–1705. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor binding affinities of a new series of psychoactive substances: the 2C-animes. Drug Testing and Analysis, 7(9), 819-826. [Link]

  • Zhang, Y., et al. (2019). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Omega, 4(7), 12563–12573. [Link]

  • Butler, K. T., et al. (2012). Structure-activity relationship of anisomycin analogues. Bioorganic & Medicinal Chemistry Letters, 22(19), 6241-6244. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • S. S. V. Ramasastry. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12.13.1-12.13.19. [Link]

  • ResearchGate. (2015). Synthesis and structure-activity relationship studies in peripheral benzodiazepine receptor ligands related to alpidem. [Link]

  • Cheng, M. H., et al. (2020). What Contributes to Serotonin−Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters. Journal of Chemical Information and Modeling, 60(5), 2608-2621. [Link]

  • Chen, Y. C., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7855-7868. [Link]

  • Ye, Z., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR. bioRxiv. [Link]

  • De Deurwaerdère, P., et al. (2017). Monoamine Reuptake Inhibitors in Parkinson's Disease. Current Neuropharmacology, 15(1), 61–77. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. [Link]

  • The Binding Database. (n.d.). [Link]

  • Kumar, B., et al. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 8(1), 73-90. [Link]

  • Navarro, H. A., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8016-8023. [Link]

Sources

Validation

3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride: Analytical Reference Standard Validation &amp; Comparison Guide

As a Senior Application Scientist, I frequently encounter discrepancies in quantitative assays and impurity profiling that stem directly from the use of substandard reference materials. 3-[(3-Bromophenoxy)methyl]pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in quantitative assays and impurity profiling that stem directly from the use of substandard reference materials. 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a highly specific halogenated phenoxy-pyrrolidine derivative, often utilized as a critical intermediate or pharmacological ligand in central nervous system (CNS) drug development.

Because the secondary amine and the ether linkage in this molecule are susceptible to specific degradation pathways, utilizing a rigorously validated Certified Reference Material (CRM) is non-negotiable for accurate analytical testing. This guide objectively compares the performance of a fully validated CRM against common alternatives (Research-Grade and In-House Working Standards) and details the self-validating experimental protocols required to establish absolute purity and traceability.

Comparative Analysis: CRM vs. Alternative Grades

When selecting a reference standard for quantitative release testing or stability-indicating assays, researchers must evaluate the material's traceability, mass balance, and expanded uncertainty. Relying solely on chromatographic purity (Area %) is a critical error, as it fails to account for UV-transparent impurities such as inorganic salts, water, and residual solvents.

The table below summarizes the performance metrics of a validated CRM compared to a Research-Grade chemical and an In-House synthesized standard.

Table 1: Performance and Validation Metrics Comparison
Analytical ParameterCertified Reference Material (CRM)Research-Grade ChemicalIn-House Working Standard
Chromatographic Purity (HPLC-DAD) ≥ 99.8% (Area)~ 98.5% (Area)99.1% (Area)
Absolute Assay (qNMR) 99.2% ± 0.4% (Mass Fraction)Not Determined97.8% (Estimated)
Water Content (Karl Fischer) 0.15%1.20%0.85%
Residual Solvents (HS-GC) < 50 ppm (MeCN, EtOAc)> 3000 ppm~ 1500 ppm
Residue on Ignition (ROI) < 0.05%0.40%0.10%
Expanded Uncertainty ( U ) ± 0.5% (k=2, 95% confidence)UnknownUnknown
Regulatory Compliance ICH Q2(R2) & ISO 17034 CompliantNon-compliantPartial (Requires re-validation)

Causality Insight: The discrepancy between the HPLC purity (99.8%) and the qNMR assay (99.2%) in the CRM highlights the necessity of orthogonal testing. The 0.6% difference is accounted for by trace water and residual solvents, which are invisible to UV detection. Research-grade materials often ignore this mass balance, leading to a systematic overestimation of API concentration in subsequent assays[1].

Analytical Validation Workflow

To ensure the reference standard is fit for its intended purpose, the validation must adhere to the rigorous framework outlined in the ICH Q2(R2) guidelines[1]. The workflow below illustrates the orthogonal approach required to establish identity, purity, and absolute assay.

ValidationWorkflow A 3-[(3-Bromophenoxy)methyl]pyrrolidine HCl Candidate Material B Structural Elucidation (qNMR, HRMS, IR) A->B Identity & Assay C Chromatographic Purity (HPLC-DAD, GC-FID) A->C Organic Impurities D Physicochemical Tests (Karl Fischer, ROI, LOD) A->D Inorganic/Volatiles E Certified Reference Material (CRM) ISO 17034 Compliant B->E C->E D->E

Fig 1: Orthogonal analytical validation workflow for Certified Reference Materials.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every experimental parameter is chosen to mitigate specific physicochemical risks associated with the 3-[(3-Bromophenoxy)methyl]pyrrolidine scaffold.

Protocol 1: Chromatographic Purity via HPLC-DAD

The secondary amine of the pyrrolidine ring is highly basic and prone to secondary electrostatic interactions with residual silanols on standard silica-based stationary phases. This causes severe peak tailing, which obscures closely eluting impurities.

Step-by-Step Methodology:

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). The hybrid silica technology resists basic degradation and minimizes silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as a strong ion-pairing agent. It protonates the pyrrolidine nitrogen and masks residual silanols, ensuring a sharp, symmetrical peak (Tailing Factor < 1.2).

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes to ensure the elution of both polar degradants (e.g., pyrrolidin-3-ylmethanol) and non-polar synthetic precursors (e.g., 1-bromo-3-fluorobenzene).

  • Detection: Set the Diode Array Detector (DAD) to 275 nm, which corresponds to the π→π∗ transition of the bromophenoxy aromatic ring.

  • System Suitability: Inject a resolution mixture containing the parent compound and 3-bromophenol. The resolution ( Rs​ ) must be ≥2.0 to confirm method specificity[1].

Protocol 2: Absolute Assay via Quantitative NMR (qNMR)

To establish the reference standard's absolute mass fraction without relying on a pre-existing standard, qNMR is employed. This method provides direct traceability to the SI unit of mass[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the candidate standard and ~10 mg of a primary internal standard (e.g., NIST SRM Maleic Acid) using a microbalance (readability 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquisition Parameters: Run a 1 H-NMR spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to ≥30 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for accurate quantitative integration.

  • Integration & Calculation: Integrate the maleic acid olefinic protons ( δ 6.26 ppm) against the isolated methylene protons of the phenoxymethyl group ( δ ~4.1 ppm). Apply the qNMR mass fraction formula to determine the absolute purity.

Stability-Indicating Power and Forced Degradation

A reference standard is only reliable if its analytical method can successfully separate the parent compound from its degradation products. We subject the compound to forced degradation to prove the method's specificity[1].

DegradationPathway Parent Parent API: 3-[(3-Bromophenoxy)methyl]pyrrolidine Acid Acidic/Basic Stress (0.1N HCl/NaOH, 60°C) Parent->Acid Ether Cleavage Ox Oxidative Stress (3% H2O2, RT) Parent->Ox Amine Oxidation Deg1 Degradant I: 3-Bromophenol Acid->Deg1 Deg2 Degradant II: Pyrrolidin-3-ylmethanol Acid->Deg2 Deg3 Degradant III: N-Oxide Derivative Ox->Deg3

Fig 2: Primary forced degradation pathways for 3-[(3-Bromophenoxy)methyl]pyrrolidine.

Mechanistic Causality: Under hydrolytic stress (acid/base), the ether linkage is the primary point of failure, cleaving to form 3-bromophenol and pyrrolidin-3-ylmethanol. Under oxidative stress, the secondary amine is highly susceptible to forming an N-oxide derivative. Our HPLC-DAD method (Protocol 1) successfully resolves all three of these degradants from the parent peak, proving the method is fully stability-indicating and suitable for reference standard certification.

Conclusion

For complex secondary amines like 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, utilizing a Research-Grade or unvalidated In-House standard introduces unacceptable risks of assay overestimation due to hidden mass-balance deficits. By employing a Certified Reference Material validated through orthogonal techniques (HPLC-DAD, qNMR, and forced degradation) in accordance with ICH Q2(R2) and USP standards, researchers guarantee an unbroken chain of traceability, ensuring the scientific integrity of their drug development pipelines.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

The Efficacy of 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Data

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the pyrrolidine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of biological processes.[1] Its unique stereochemical and conformational properties allow for the fine-tuning of interactions with biological targets, leading to compounds with high potency and selectivity.[1] This guide provides a comprehensive comparative analysis of the in vivo and in vitro efficacy of a representative pyrrolidine derivative, focusing on a class of compounds structurally related to 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. Due to the limited publicly available data on this specific molecule, this guide will leverage published data on a closely related analog, (R)-3-((4-chlorophenoxy)(phenyl)methyl)pyrrolidine (Compound 39b) , a potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor.[2] This analysis will provide a framework for understanding the potential therapeutic applications and the experimental methodologies used to evaluate this class of compounds.

As a benchmark for comparison, this guide will utilize Duloxetine , a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of neuropathic pain and depression.[3][4] By juxtaposing the preclinical data of a novel pyrrolidine derivative with a clinically successful drug, we aim to provide valuable insights for researchers and drug development professionals.

Mechanism of Action: Dual Inhibition of Norepinephrine and Serotonin Transporters

The primary mechanism of action for this class of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues is the dual inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, these compounds increase the concentration of these neurotransmitters in the synapse, enhancing noradrenergic and serotonergic signaling. This enhanced signaling in descending pain pathways is a key mechanism for the analgesic effects observed in neuropathic pain models.[5]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicle 5HT Serotonin 5HT_Vesicle->5HT Release NET Norepinephrine Transporter (NET) NET->NE_Vesicle SERT Serotonin Transporter (SERT) SERT->5HT_Vesicle NE->NET Reuptake NE_Receptor Noradrenergic Receptor NE->NE_Receptor 5HT->SERT Reuptake 5HT_Receptor Serotonergic Receptor 5HT->5HT_Receptor Signal_Transduction Signal Transduction (Pain Modulation) NE_Receptor->Signal_Transduction 5HT_Receptor->Signal_Transduction Compound 3-(Phenoxy-phenyl-methyl) -pyrrolidine Derivative Compound->NET Inhibition Compound->SERT Inhibition Duloxetine Duloxetine Duloxetine->NET Inhibition Duloxetine->SERT Inhibition

Caption: Dual inhibition of NET and SERT by pyrrolidine derivatives.

In Vitro Efficacy: Potency at Human Transporters

The in vitro efficacy of this class of compounds is determined by their ability to inhibit the reuptake of norepinephrine and serotonin in cell-based assays. These assays typically utilize cell lines recombinantly expressing the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

CompoundhNET IC50 (nM)hSERT IC50 (nM)
Compound 39b 7.5[6]0.8[6]
Duloxetine 46[7]28[7]

Data Summary: Compound 39b demonstrates potent inhibition of both hNET and hSERT, with a particularly high affinity for the serotonin transporter.[6] In comparison, while Duloxetine is also a potent dual inhibitor, Compound 39b shows a higher potency for both transporters in these in vitro assays.[6][7]

Experimental Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a standard procedure for assessing the inhibitory activity of a test compound on norepinephrine and serotonin transporters expressed in mammalian cells.

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing either hNET or hSERT are cultured in appropriate media.

  • Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • A dilution series of the test compound (e.g., Compound 39b or Duloxetine) is prepared in KRH buffer.

  • The cells are pre-incubated with the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • A solution containing a fixed concentration of radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-serotonin) is added to each well.

  • The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.

3. Termination and Detection:

  • The uptake reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake, is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Analgesic Effects in a Neuropathic Pain Model

The in vivo efficacy of this class of pyrrolidine derivatives is assessed in animal models of neuropathic pain, such as the spinal nerve ligation (SNL) model in rats. This model mimics the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus).

CompoundAnimal ModelEfficacy Metric
Compound 39b Rat Spinal Nerve Ligation (SNL)Demonstrated robust efficacy[2]
Duloxetine Rat Spinal Nerve Ligation (SNL) & Diabetic NeuropathySignificant reduction in pain behavior[5][8]

Data Summary: Compound 39b has shown robust efficacy in the rat SNL model of pain behavior.[2] Duloxetine is also effective in this model and has been extensively studied in various models of neuropathic and chronic pain, demonstrating significant analgesic properties.[5][8]

Experimental Protocol: Rat Spinal Nerve Ligation (SNL) Model

This protocol describes the surgical procedure and behavioral testing for the SNL model of neuropathic pain.

1. Surgical Procedure:

  • Adult male Sprague-Dawley rats are anesthetized.

  • A surgical incision is made to expose the L5 and L6 spinal nerves.

  • The L5 and L6 spinal nerves are tightly ligated with silk suture.[9][10]

  • The muscle and skin are then closed with sutures.

  • Sham-operated animals undergo the same surgical procedure without nerve ligation.

2. Post-Operative Care and Behavioral Testing:

  • Animals are allowed to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

  • Mechanical allodynia is assessed using von Frey filaments. These are calibrated filaments of varying stiffness that are applied to the plantar surface of the rat's hind paw.

  • The paw withdrawal threshold (the lowest force that elicits a paw withdrawal response) is determined. A lower withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

3. Drug Administration and Efficacy Assessment:

  • The test compound (e.g., Compound 39b or Duloxetine) or vehicle is administered to the animals (e.g., orally or intraperitoneally).

  • Behavioral testing is performed at various time points after drug administration to assess the compound's ability to reverse the mechanical allodynia (i.e., increase the paw withdrawal threshold).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Culture hNET/hSERT Expressing Cells Compound_Treatment_in_vitro Treat with Pyrrolidine Derivative or Duloxetine Cell_Culture->Compound_Treatment_in_vitro Reuptake_Assay Radiolabeled Neurotransmitter Uptake Assay Compound_Treatment_in_vitro->Reuptake_Assay IC50_Determination Determine IC50 Values Reuptake_Assay->IC50_Determination SNL_Surgery Spinal Nerve Ligation (SNL) Surgery in Rats Pain_Development Development of Neuropathic Pain SNL_Surgery->Pain_Development Compound_Treatment_in_vivo Administer Pyrrolidine Derivative or Duloxetine Pain_Development->Compound_Treatment_in_vivo Behavioral_Testing Assess Mechanical Allodynia (von Frey Test) Compound_Treatment_in_vivo->Behavioral_Testing

Caption: Workflow for in vitro and in vivo efficacy testing.

Conclusion and Future Directions

The representative 3-(phenoxy-phenyl-methyl)-pyrrolidine derivative, Compound 39b, demonstrates significant promise as a potent dual norepinephrine and serotonin reuptake inhibitor with robust efficacy in a preclinical model of neuropathic pain.[2] Its high in vitro potency at both hNET and hSERT suggests a strong potential for therapeutic applications where dual monoamine reuptake inhibition is beneficial.

Further research is warranted to fully elucidate the therapeutic potential of this chemical class. This includes comprehensive pharmacokinetic and pharmacodynamic studies, as well as evaluation in a broader range of preclinical models of pain and other neurological disorders. The favorable preclinical profile of compounds like 39b underscores the continued importance of the pyrrolidine scaffold in the discovery of novel central nervous system therapies.

References

  • Tran, P. V., et al. (2003). Blockade of the serotonin and norepinephrine uptake processes by duloxetine: in vitro and in vivo studies in the rat brain. Neuropsychopharmacology, 28(10), 1835-1842. [Link]

  • Creative Biolabs. Spinal Nerve Ligation (SNL) Rat Model. [Link]

  • Charles River. Spinal Nerve Ligation (SNL) in Rats. [Link]

  • Lunn, M. P., et al. (2014). Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia. Cochrane Database of Systematic Reviews, (1). [Link]

  • Perry, M. A., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456-1461. [Link]

  • Di Stefano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. [Link]

  • Wernicke, J. F., et al. (2006). A randomized controlled trial of duloxetine in diabetic peripheral neuropathic pain. Neurology, 67(8), 1411-1420. [Link]

  • Iyengar, S., et al. (2004). Review of duloxetine in the management of diabetic peripheral neuropathic pain. Expert opinion on pharmacotherapy, 5(12), 2535-2545. [Link]

  • Aragen Life Sciences. Spinal Nerve Ligation Model for Neuropathic Pain. [Link]

  • Wang, T., et al. (2024). Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision. Journal of Investigative Surgery, 1-12. [Link]

  • Preclinical Screening Platform for Pain. RAT L5/L6 SPINAL NERVE LIGATION MODEL. [Link]

  • University of Missouri School of Medicine. (2020). Study Reveals Most Effective Drugs for Common Type of Neuropathic Pain. [Link]

  • Wang, Y., et al. (2019). Duloxetine, a Balanced Serotonin-Norepinephrine Reuptake Inhibitor, Improves Painful Chemotherapy-Induced Peripheral Neuropathy by Inhibiting Activation of p38 MAPK and NF-κB. Frontiers in Pharmacology, 10, 329. [Link]

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880. [Link]

  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Thompson, B. J., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 8(1), 101-110. [Link]

  • Semantic Scholar. Table 1 from Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. [Link]

  • Turcotte, J. E., et al. (2003). Duloxetine increases serotonin and norepinephrine availability in healthy subjects: a double-blind, controlled study. Neuropsychopharmacology, 28(9), 1673-1679. [Link]

  • Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 7-13. [Link]

  • Miller, K. J., et al. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry, 159(10), 1734-1739. [Link]

  • Roth, B. L., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. ACS chemical neuroscience, 2(7), 399-410. [Link]

  • Decker, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 41-47. [Link]

  • van den Heuvel, L. M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • EMBL-EBI. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. [Link]

  • Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4216. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 1-12. [Link]

  • Thompson, B. J., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 8(1), 101-110. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

  • FDA. FETZIMA (levomilnacipran) extended-release capsules. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Serotonin norepinephrine reuptake inhibitors. [Link]

Sources

Validation

A Comparative Guide to LC-MS/MS Quantification Validation for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride

This guide provides an in-depth, experience-driven comparison of methodologies for the robust validation of a quantitative LC-MS/MS assay for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. We will navigate the crit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the robust validation of a quantitative LC-MS/MS assay for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride. We will navigate the critical decision-making processes in method development, grounding our choices in international regulatory guidelines and first-hand scientific insights. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and defensible bioanalytical method.

Introduction: The Analytical Imperative for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a small molecule of interest in pharmaceutical development. Accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies, forming the bedrock of regulatory submissions.[1][2][3] The choice of analytical methodology and the rigor of its validation directly impact the quality and reliability of the data generated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5][6]

This guide will detail the development and validation of a hypothetical, optimized LC-MS/MS method for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, comparing it with alternative approaches to provide a comprehensive understanding of the scientific rationale behind our choices.

Method Development: A Tale of Two Chromatographies

The physicochemical properties of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride suggest it is a polar molecule. This characteristic presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where polar analytes are often poorly retained on nonpolar stationary phases like C18.[7][8][9]

Chromatographic Strategy: HILIC vs. Reversed-Phase

Our Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For a polar compound like 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, HILIC presents a more effective chromatographic solution.[7][8][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the retention of polar analytes.[8][10][11]

Why HILIC is the Superior Choice:

  • Enhanced Retention: HILIC columns, such as those with amide or silica stationary phases, offer significantly better retention for polar compounds compared to RPLC.[7][8] This leads to better separation from the solvent front and early-eluting matrix components, reducing the risk of ion suppression.[12]

  • Improved Sensitivity: The high organic content of the mobile phase in HILIC can enhance electrospray ionization (ESI) efficiency, leading to better sensitivity in the mass spectrometer.[10]

Alternative Approach: Reversed-Phase Liquid Chromatography (RPLC)

While less ideal for this specific analyte, RPLC is a widely used and robust technique.[10] To achieve adequate retention of a polar compound on a C18 column, several modifications can be attempted:

  • 100% Aqueous Mobile Phase: Some modern RPLC columns are designed to be "aqueous compatible." However, this approach can sometimes lead to phase dewetting and inconsistent retention times.

  • Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase can improve the retention of polar, ionizable compounds. However, these reagents can contaminate the LC-MS system and cause significant ion suppression.[7]

  • Polar-Embedded or Polar-Endcapped Columns: These modified RPLC columns have stationary phases with embedded polar groups, which can improve the retention of polar analytes.[7]

Comparison Summary:

FeatureHILICReversed-Phase (RPLC)
Analyte Retention Excellent for polar compoundsPoor for polar compounds without modification
Sensitivity (ESI-MS) Often enhancedCan be compromised by ion-pairing agents
Robustness Can be sensitive to mobile phase compositionGenerally very robust
System Contamination LowHigh risk with ion-pairing agents
Sample Preparation: The Foundation of a Clean Signal

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components.[4]

Our Recommended Approach: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and provides the cleanest extracts, minimizing matrix effects.[12] For a polar compound, a mixed-mode cation exchange SPE sorbent would be an effective choice.

Why SPE is the Preferred Method:

  • High Selectivity: SPE can effectively remove phospholipids and other matrix components that are known to cause ion suppression.[12]

  • Concentration of Analyte: The elution step in SPE can be performed with a small volume of solvent, concentrating the analyte and improving sensitivity.

Alternative Approaches:

  • Protein Precipitation (PPT): This is a simpler and faster technique, but it is less selective and can result in significant matrix effects.[13]

  • Liquid-Liquid Extraction (LLE): LLE can be effective, but it is more labor-intensive and requires the use of organic solvents that may not be compatible with HILIC chromatography.

Method Validation: Ensuring Data Integrity and Regulatory Compliance

A bioanalytical method validation is essential to demonstrate that the assay is suitable for its intended purpose.[3][14] The validation will be conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline.[1][14][15][16]

The following is a workflow for the validation of our hypothetical LC-MS/MS method for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride.

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis Analyte Characterization Analyte Characterization Chromatography Selection Chromatography Selection Analyte Characterization->Chromatography Selection Sample Preparation Optimization Sample Preparation Optimization Chromatography Selection->Sample Preparation Optimization MS/MS Optimization MS/MS Optimization Sample Preparation Optimization->MS/MS Optimization Selectivity Selectivity MS/MS Optimization->Selectivity Linearity Linearity Selectivity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Matrix Effect Matrix Effect Accuracy & Precision->Matrix Effect Stability Stability Matrix Effect->Stability QC Sample Analysis QC Sample Analysis Stability->QC Sample Analysis Study Sample Analysis Study Sample Analysis QC Sample Analysis->Study Sample Analysis Data Reporting Data Reporting Study Sample Analysis->Data Reporting

Caption: A streamlined workflow for LC-MS/MS method development and validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their acceptance criteria as per the ICH M10 guideline.[14][17]

ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from endogenous matrix components.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.Intra- and inter-assay accuracy within 85-115% of nominal (80-120% at LLOQ). Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤ 20%.
Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

  • Prepare a primary stock solution of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a stock solution of the stable isotope-labeled internal standard (SIL-IS) (e.g., D4-3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride) at 1 mg/mL in methanol.

  • Prepare a working IS solution by diluting the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Protocol 2: Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at four concentration levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL).

Protocol 3: Sample Extraction (SPE)

  • To 100 µL of plasma sample, add 10 µL of the working IS solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE plate.

  • Wash the plate with 2% formic acid in water, followed by methanol.

  • Elute the analyte and IS with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Protocol 4: LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 40% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for the analyte and one for the IS.

Data Interpretation and Reporting

All data should be processed using appropriate software. The calibration curve should be constructed using a weighted (1/x²) linear regression. The concentrations of the QC samples are then calculated from the regression equation. The results of all validation experiments should be tabulated and presented clearly, demonstrating that the method meets the acceptance criteria.

Conclusion

The successful validation of an LC-MS/MS method for the quantification of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride hinges on a thorough understanding of the analyte's physicochemical properties and the application of sound scientific principles during method development. The use of HILIC chromatography coupled with SPE sample preparation provides a robust and sensitive method for this polar compound. Adherence to the ICH M10 guideline ensures the generation of high-quality, reliable data that can withstand regulatory scrutiny. This guide provides a comprehensive framework for this process, emphasizing the critical thinking and comparative analysis required for developing a truly optimized and defensible bioanalytical method.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from [Link]

  • Christianson, C. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Technology Networks. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Analytical Chemistry. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Journal of Chromatography B. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • AAPS J. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

  • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. Retrieved from [Link]

  • SpringerLink. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride proper disposal procedures

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, designed for researchers and environmental health and safety (EHS) profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, designed for researchers and environmental health and safety (EHS) professionals.

The Criticality of Halogenated Waste Management in Drug Discovery

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a halogenated organic building block frequently utilized in pharmaceutical research. Because it contains both a basic pyrrolidine moiety (stabilized as a hydrochloride salt) and a brominated aromatic ring, its disposal requires strict adherence to halogenated waste protocols.

Improper disposal of brominated compounds can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) if incinerated at suboptimal temperatures [1]. Furthermore, the hydrochloride salt nature means that aqueous waste streams containing this compound can exhibit mild acidity and high chloride/bromide loads, necessitating careful segregation to prevent environmental contamination and regulatory non-compliance.

Physicochemical Profiling & Hazard Assessment

To establish a self-validating disposal protocol, we must first analyze the compound's physical and chemical properties, which directly dictate its compatibility and waste stream designation.

Property / CharacteristicData / AssessmentDisposal Implication
Chemical Class Halogenated aromatic ether / Amine saltMust be segregated into the Halogenated Organic Waste stream.
Physical State Solid (typically crystalline powder)Requires collection in solid waste containers unless dissolved in a reaction solvent.
Solubility Soluble in water, methanol, DMSOAqueous and organic waste streams must be managed separately.
Thermal Decomposition Releases HBr, HCl, NOx, COxRequires high-temperature incineration (>1000°C) with alkaline gas scrubbers.
Reactivity Incompatible with strong oxidizing agentsDo not mix waste with nitric acid, peroxides, or permanganates.

Standard Operating Procedure: Step-by-Step Disposal Methodology

This protocol outlines the EHS-compliant methodology for disposing of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, whether as a pure solid or as part of a post-reaction mixture.

Phase 1: Waste Segregation and Containment
  • Assess the Waste Matrix: Determine if the waste is a pure solid (e.g., expired reagent, spilled powder) or a liquid solution (e.g., reaction filtrate, HPLC effluent).

  • Select Compatible Receptacles:

    • For Solids: Use a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as residual moisture can lead to halide-induced corrosion.

    • For Liquids: Use a sealed, chemically inert carboy (e.g., HDPE or PTFE-lined glass).

  • Liquid Stream Segregation (Critical Step): If the compound is dissolved in an organic solvent, the entire mixture must be classified as Halogenated Organic Waste, even if the primary solvent is non-halogenated (e.g., methanol or ethyl acetate), because the solute contains bromine and chlorine [2].

Phase 2: Labeling and Satellite Accumulation
  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container before adding the first drop or gram of waste. The label must explicitly state:

    • "Hazardous Waste - Halogenated Organics"

    • Specific contents: "3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride"

    • Associated solvents (e.g., "Methanol 90%, Water 10%")

    • Primary Hazards: "Toxic, Irritant, Environmental Hazard"

  • Secondary Containment: Place the primary waste container inside a secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA). This prevents catastrophic spills if the primary vessel fails.

Phase 3: Final Decommissioning
  • EHS Transfer: Once the container reaches 90% capacity, or the regulatory time limit for the SAA is reached, seal the container and initiate a transfer request to your facility's central hazardous waste storage.

  • High-Temperature Incineration: Ultimate disposal must be executed by a licensed hazardous waste contractor. The contractor will subject the waste to high-temperature incineration (typically rotary kiln incineration) equipped with wet scrubbers to neutralize the hydrogen bromide (HBr) and hydrogen chloride (HCl) gases generated during combustion [1].

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: 3-[(3-Bromophenoxy)methyl] pyrrolidine HCl Decision Physical State of Waste? Start->Decision Solid Solid Waste Collection (HDPE Container) Decision->Solid Pure Solid / Powder Liquid Liquid Waste Collection (Assess Solvent) Decision->Liquid Solution / Filtrate Labeling Apply Hazardous Waste Label Specify: Halogenated, Toxic Solid->Labeling Aqueous Aqueous Waste Stream (Halogenated/Aqueous) Liquid->Aqueous Water > 50% Organic Organic Waste Stream (Strictly Halogenated) Liquid->Organic Organic Solvent > 50% Aqueous->Labeling Organic->Labeling SAA Satellite Accumulation Area (Secondary Containment) Labeling->SAA Disposal Licensed Contractor (High-Temp Incineration with Gas Scrubbing) SAA->Disposal

Workflow for the segregation and disposal of halogenated pyrrolidine derivatives.

Decontamination of Laboratory Surfaces

If a spill occurs during handling, it is critical to avoid sweeping dry powder, which aerosolizes the hydrochloride salt.

  • Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator if outside a fume hood).

  • Moisten the spilled powder slightly with water or a compatible solvent (e.g., isopropanol) to suppress dust.

  • Wipe up the spill using absorbent pads.

  • Place all contaminated pads, gloves, and cleanup materials into a solid hazardous waste container labeled for halogenated organic debris.

  • Wash the affected surface with soap and water to remove residual acidic salt deposits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories. EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available from: [Link]

Handling

Comprehensive Safety and Handling Guide for 3-[(3-Bromophenoxy)methyl]pyrrolidine Hydrochloride

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride (CAS No. 1185298-69-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride (CAS No. 1185298-69-4). The information herein is designed to build a foundation of safety and trust by delivering value beyond the product itself, ensuring both personal safety and experimental integrity.

Hazard Profile Analysis: A Multi-faceted Approach

To fully appreciate the required safety measures, it is crucial to deconstruct the molecule and understand the hazards contributed by its principal components: the pyrrolidine ring, the brominated aromatic group, and the hydrochloride salt.

  • Pyrrolidine Core : The foundational pyrrolidine structure is an amine. Amines, as a class, require careful handling. Pyrrolidine itself is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][3] This inherent reactivity and corrosivity of the amine core dictates the need for robust skin and eye protection.

  • Brominated Aromatic Group : The presence of a bromophenoxy group introduces considerations related to persistent environmental pollutants. Aromatic brominated compounds, particularly non-polymeric additives, are noted for their potential persistence, bioaccumulation, and toxicity (PBT) in the environment.[4][5][6] While the acute toxicity of many brominated aromatics is low, long-term exposure and environmental release are significant concerns.[7][8] Disposal, therefore, must be handled with meticulous care to prevent environmental contamination.

  • Hydrochloride Salt : The compound is supplied as a hydrochloride salt. This form generally makes the compound a more stable, crystalline solid compared to its freebase form, reducing its volatility. However, hydrochloride salts of amines are acidic and can be corrosive.[9] They can react with bases to liberate the free amine and may release toxic hydrogen chloride gas upon decomposition.[10] Handling requires measures to control dust and prevent contact with incompatible materials like strong bases or oxidizing agents.[9][11]

GHS Hazard Classification Summary

The specific hazard profile for 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, as determined by suppliers, provides direct guidance for immediate safety protocols.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[12]
Skin IrritationH315WarningCauses skin irritation.[12]
Serious Eye IrritationH319WarningCauses serious eye irritation.[12]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[12]

This combination of hazards necessitates a multi-layered approach to personal protection, focusing on preventing ingestion, skin/eye contact, and inhalation.

Personal Protective Equipment (PPE) Protocol: An Imperative Defense

Engineering controls are the primary line of defense, with PPE serving as the critical final barrier between the researcher and the chemical.[13]

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride, especially weighing of the solid and initial preparation of solutions, must be conducted inside a certified chemical fume hood.[14] This is non-negotiable. The compound is classified as a respiratory irritant (H335), and the fume hood provides the necessary local exhaust ventilation to prevent inhalation of airborne particles or aerosols.[12][15]

Secondary Protective Measures
  • Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable.[16] Always check the glove manufacturer's specifications for compatibility and breakthrough times. It is critical to wash hands thoroughly with soap and water after handling, even when gloves are worn.[15] Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection : Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[17] Furthermore, due to the risk of splashes during solution preparation, a full-face shield must be worn in conjunction with goggles.[13][18]

  • Body Protection : A full-length laboratory coat must be worn and kept buttoned.[17] Ensure that clothing covers all exposed skin; full-length pants and closed-toe shoes are required.[14] Do not allow contaminated clothing to remain in contact with skin.[15]

  • Respiratory Protection : For standard laboratory operations within a fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used by trained emergency response personnel.[9][17]

Step-by-Step Handling Procedures

A methodical approach to handling minimizes risk and ensures procedural consistency.

Preparation and Weighing
  • Designate a Workspace : Cordon off a specific area within the chemical fume hood for handling this compound.

  • Gather Materials : Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the hood.

  • Don PPE : Put on all required PPE as detailed in Section 2.

  • Weighing : Open the container inside the hood. Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust. Close the primary container tightly immediately after use.

Solution Preparation
  • Add Solid to Solvent : Place the stirring vessel containing the chosen solvent inside the fume hood.

  • Controlled Addition : Carefully add the weighed 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride to the solvent. Never add solvent to the dry powder, as this can increase the risk of splashing.

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

Storage
  • Container Integrity : Store the compound in its original, tightly sealed container.[19]

  • Location : Keep in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[11]

  • Security : Store in a locked cabinet or area accessible only to authorized personnel.[2][10]

Spill and Disposal Management Plan

Emergency Spill Response
  • Evacuate and Alert : If a spill occurs, immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill : From a safe distance, determine the extent of the spill. For small spills (<1 g) inside a fume hood, trained lab personnel may proceed with cleanup. For larger spills, evacuate the lab and contact the institutional emergency response team.

  • Cleanup (Small, Contained Spills) :

    • Ensure proper PPE is worn, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12][17]

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Segregation : Do not mix waste containing this compound with other waste streams.[1]

  • Containerization : Collect all waste, including unused product, contaminated absorbents, and empty containers, in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Regulatory Compliance : Dispose of the waste through your institution's licensed hazardous waste disposal program.[12][20] The environmental risks associated with brominated aromatics make strict adherence to disposal regulations paramount.[5]

Visualization: Safe Handling Workflow

The following diagram outlines the critical path for safely handling 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Receiving Receiving & Verification (Check SDS) Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Plan Pre-Task Planning (Identify Hazards) Storage->Plan PPE_On Don Full PPE (Goggles, Shield, Gloves, Coat) Plan->PPE_On Weighing Weighing Solid PPE_On->Weighing Use Chemical Use (e.g., Solution Prep) Weighing->Use Decon Decontaminate Glassware & Work Area Use->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Disposal Transfer to Waste Facility Waste->Disposal PPE_Off Doff PPE Correctly Disposal->PPE_Off Wash Wash Hands Thoroughly PPE_Off->Wash

Sources

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